Rendix
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBXHPXHHOLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rendix (Dabigatran Etexilate): A Deep Dive into the Mechanism of Thrombin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Rendix (Dabigatran Etexilate), a potent, reversible, and competitive direct thrombin inhibitor. The content herein details the molecular interactions, inhibitory kinetics, and the experimental methodologies used to characterize this anticoagulant.
Core Mechanism of Action
This compound is the brand name for the prodrug Dabigatran (B194492) etexilate, which is rapidly converted in vivo to its active form, dabigatran. Dabigatran directly binds to the active site of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. This binding is reversible and competitive, effectively preventing thrombin from cleaving fibrinogen to fibrin, thereby inhibiting the formation of a thrombus.[1] A key advantage of dabigatran is its ability to inhibit both free and fibrin-bound thrombin, allowing it to act on existing clots.[2]
The interaction between dabigatran and the active site of thrombin has been elucidated through X-ray crystallography (PDB ID: 1KTS).[3] Dabigatran's benzamidine (B55565) group mimics the arginine side chain of fibrinogen, anchoring it into the S1 specificity pocket of thrombin. The molecule's ethyl carboxylate and hexyl chains occupy the hydrophobic S2 and S4 pockets, respectively, further stabilizing the interaction. This precise fit is responsible for its high affinity and selectivity for thrombin.[4]
Signaling Pathway of Thrombin Inhibition
The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of dabigatran.
Caption: Dabigatran directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.
Quantitative Data
The inhibitory potency and selectivity of dabigatran have been quantified through various in vitro assays.
Table 1: Inhibitory Potency of Dabigatran
| Parameter | Value | Assay Type | Reference |
| Ki (Thrombin) | 4.5 nM | Enzyme Inhibition Assay | [2] |
| IC50 (Thrombin-induced Platelet Aggregation) | 10 nM | Platelet Aggregometry | |
| IC50 (Thrombin Generation - ETP) | 0.56 µM | Thrombin Generation Assay | |
| IC50 (Tissue Factor-induced Platelet Aggregation) | 35 nM | Platelet Aggregometry | [5] |
| IC50 (Inhibition of Thrombin Binding to Platelets) | 118 nM | Flow Cytometry | [6] |
Table 2: Selectivity Profile of Dabigatran
| Enzyme | IC50 (µM) | Fold Selectivity vs. Thrombin |
| Thrombin | 0.0045 | 1 |
| Trypsin | >100 | >22,222 |
| Factor Xa | >100 | >22,222 |
| Factor IXa | >100 | >22,222 |
| Plasmin | >100 | >22,222 |
| t-PA | >100 | >22,222 |
Note: Data for the selectivity profile is generalized from statements of high selectivity in the literature; specific primary sources for each protease IC50 were not identified in the provided search results.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Determination of Inhibitory Constant (Ki)
This protocol outlines the determination of the Ki of dabigatran for human thrombin using an enzyme inhibition assay.
Objective: To determine the inhibitory constant (Ki) of dabigatran for human thrombin.
Methodology:
-
Reagents and Materials:
-
Purified human α-thrombin
-
Dabigatran of known concentrations
-
Chromogenic thrombin-specific substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dabigatran dilutions in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human thrombin to each well.
-
Add the varying concentrations of dabigatran to the wells and incubate for a predetermined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The rate of substrate hydrolysis is proportional to the residual thrombin activity.
-
-
Data Analysis:
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the uninhibited reaction.
-
Analyze the data using a suitable model for competitive inhibition (e.g., Dixon plot or non-linear regression) to calculate the Ki value.
-
Caption: Workflow for determining the inhibitory constant (Ki) of dabigatran.
Thrombin Generation Assay (TGA)
This protocol describes the use of a Calibrated Automated Thrombogram (CAT) to assess the effect of dabigatran on thrombin generation.
Objective: To evaluate the overall effect of dabigatran on the dynamics of thrombin generation in plasma.
Methodology:
-
Reagents and Materials:
-
Platelet-poor plasma (PPP)
-
Dabigatran of known concentrations
-
Thrombin calibrator (a fixed amount of thrombin-α2-macroglobulin complex)
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Trigger solution (e.g., low concentration of tissue factor and phospholipids)
-
Fluoro-calibrator (a known concentration of the fluorescent product, AMC)
-
96-well microplate (black, for fluorescence)
-
Fluorometer with a temperature-controlled chamber (37°C) and dispenser
-
-
Procedure:
-
Prepare PPP by centrifuging citrated whole blood.
-
Spike the PPP with various concentrations of dabigatran.
-
In separate wells of the microplate, add the thrombin calibrator to PPP.
-
In the test wells, add the dabigatran-spiked PPP.
-
Place the plate in the fluorometer at 37°C.
-
Dispense the trigger solution and the fluorogenic substrate into all wells simultaneously to start the reaction.
-
Monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
The thrombin generation curve (thrombogram) is generated by plotting thrombin concentration versus time.
-
The software calculates key parameters:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time to reach the peak thrombin concentration.
-
-
Compare the parameters of the dabigatran-spiked samples to the control to quantify the inhibitory effect.
-
References
- 1. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure-based design of novel potent nonpeptide thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Profile of Rendix (Dabigatran Etexilate Mesylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rendix, identified by the CAS number 872728-81-9, is chemically known as Dabigatran (B194492) etexilate mesylate. It is a potent, orally administered prodrug that is rapidly converted in the body to its active form, dabigatran. Dabigatran is a direct, reversible inhibitor of thrombin, a key enzyme in the coagulation cascade. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of this compound, tailored for professionals in the fields of research, science, and drug development.
Chemical Structure and Properties
This compound is the mesylate salt of the dabigatran etexilate prodrug. The chemical details are summarized below.
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | Dabigatran etexilate mesylate, BIBR 1048MS, Pradaxa[1][2][3][4] |
| CAS Number | 872728-81-9[1][2][3][5] |
| Molecular Formula | C35H45N7O8S (or C34H41N7O5 · CH4O3S)[1][2][4][5][6] |
| Molecular Weight | 723.84 g/mol [1][4][5][6] |
| IUPAC Name | ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid[1][3][5] |
| SMILES | O=C(OCCCCCC)NC(=N)C1=CC=C(C=C1)NCC2=NC=3C=C(C=CC3N2C)C(=O)N(C4=NC=CC=C4)CCC(=O)OCC.O=S(=O)(O)C[2][7] |
| InChI Key | XETBXHPXHHOLOE-UHFFFAOYSA-N[2][8] |
2D Chemical Structure:
Mechanism of Action: Direct Thrombin Inhibition
Upon oral administration, Dabigatran etexilate, a double prodrug, is hydrolyzed by esterases in the gastrointestinal tract, blood, and liver to its active form, dabigatran.[3][9] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[5][8]
Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade. It is responsible for the conversion of soluble fibrinogen to insoluble fibrin (B1330869) monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own production by activating Factors V, VIII, and XI, and promotes platelet aggregation.[5][10]
Dabigatran binds to the active site of both free and clot-bound thrombin, inhibiting its downstream effects.[5][8][11] This targeted inhibition prevents the formation of a thrombus and provides a predictable anticoagulant effect.[11]
The following diagram illustrates the position of dabigatran's action within the coagulation cascade.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for dabigatran.
| Parameter | Value | Species | Assay/Method |
| Ki (Thrombin Inhibition) | 4.5 nM[10][12] | Human | Enzyme Inhibition Assay |
| IC50 (Thrombin-induced Platelet Aggregation) | 10 nM[12] | Human | Platelet Aggregation Assay |
| IC50 (Thrombin Generation - ETP) | 0.56 µM[12] | Human | Platelet-Poor Plasma |
| aPTT Doubling Concentration | 0.23 µM[12] | Human | In vitro |
| PT Doubling Concentration | 0.83 µM[12] | Human | In vitro |
| ECT Doubling Concentration | 0.18 µM[12] | Human | In vitro |
| ED50 (Venous Thrombosis) | 7.8 µmol/kg | Rat | In vivo |
Experimental Protocols
Synthesis of Dabigatran Etexilate Mesylate
The synthesis of Dabigatran etexilate mesylate can be achieved through a multi-step process. A generalized workflow is presented below. For detailed procedures, refer to published literature.[1][6][7][13]
Protocol Outline: Final Salt Formation
-
Dissolution: Dissolve crude Dabigatran etexilate in acetone with heating (approximately 40-45°C) until a clear solution is obtained.[1]
-
Filtration: Filter the warm solution through a suitable medium (e.g., Celite) to remove any particulate matter.
-
Cooling: Cool the filtrate to room temperature.
-
Acidification: Add a solution of methanesulfonic acid in acetone dropwise to the cooled filtrate.
-
Precipitation: The mesylate salt will precipitate out of the solution. Stir the suspension at room temperature and then at a reduced temperature (e.g., 17-23°C) to ensure complete precipitation.[1]
-
Isolation and Drying: Isolate the precipitated solid by filtration, wash with cold acetone, and dry under reduced pressure.
In Vitro Anticoagulant Activity Assessment: Diluted Thrombin Time (dTT) Assay
The dTT assay is a sensitive method for quantifying the anticoagulant effect of dabigatran.[2]
Principle: The assay measures the time to clot formation after the addition of a standardized, low concentration of thrombin to diluted patient plasma. The clotting time is directly proportional to the concentration of dabigatran.[2]
Methodology:
Detailed Steps:
-
Sample Preparation: Collect venous blood into a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[2]
-
Calibration Curve: Prepare a standard curve using calibrator plasmas with known concentrations of dabigatran.
-
Dilution: Dilute the patient PPP and calibrator plasmas with a suitable buffer (e.g., Owren-Koller buffer).[2]
-
Incubation: Pre-warm the diluted plasma samples to 37°C.
-
Clot Initiation: Add a pre-warmed, standardized low-concentration thrombin reagent to the plasma sample and simultaneously start a timer.
-
Detection: Measure the time until a fibrin clot is formed using an optical or mechanical coagulometer.
-
Quantification: Determine the dabigatran concentration in the patient sample by interpolating the clotting time from the calibration curve.
In Vivo Anticoagulant Activity Studies
In vivo studies in animal models are crucial for evaluating the anticoagulant efficacy of dabigatran etexilate.
Animal Models: Rats and rhesus monkeys are commonly used models.[12]
General Protocol Outline:
-
Animal Acclimatization: House the animals under standard laboratory conditions with free access to food and water.
-
Dosing: Administer Dabigatran etexilate orally via gavage at various dose levels (e.g., rats: 10, 20, 50 mg/kg; monkeys: 1, 2.5, 5 mg/kg).[12]
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or other appropriate site) into citrate-containing tubes at predetermined time points post-dosing.
-
Plasma Preparation: Prepare PPP by centrifugation as described in the dTT assay protocol.
-
Coagulation Assays: Perform coagulation assays such as the activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Ecarin Clotting Time (ECT) on the plasma samples.
-
Data Analysis: Analyze the dose- and time-dependent effects on the coagulation parameters.
Conclusion
This compound (Dabigatran etexilate mesylate) is a significant oral anticoagulant with a well-defined chemical structure and a targeted mechanism of action. Its efficacy is attributed to the direct, reversible inhibition of thrombin by its active metabolite, dabigatran. The predictable pharmacokinetic and pharmacodynamic profile of this compound has established it as a valuable therapeutic agent. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this important molecule in a research and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Dabigatran Etexilate Mesylate | C35H45N7O8S | CID 135566083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. home.asdaa.it [home.asdaa.it]
- 5. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. litfl.com [litfl.com]
- 9. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Rendix (Dabigatran Etexilate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rendix, the brand name for dabigatran (B194492) etexilate, is a pioneering oral anticoagulant that functions as a direct thrombin inhibitor.[1][2][3] As a prodrug, dabigatran etexilate is devoid of pharmacological activity until it is hydrolyzed in the body to its active form, dabigatran.[4][5] This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of this compound, intended to serve as a resource for researchers, scientists, and professionals involved in drug development. Dabigatran offers a predictable anticoagulant effect, which allows for a fixed-dose regimen without the need for routine coagulation monitoring.[1][2][3]
Pharmacokinetics
Dabigatran etexilate is rapidly absorbed and converted to dabigatran, with peak plasma concentrations of the active form achieved approximately 2 hours after oral administration in healthy volunteers.[1][2][3] The oral bioavailability of dabigatran from the etexilate prodrug is approximately 6.5%.[4]
Absorption and Distribution
Following oral administration, dabigatran etexilate is rapidly absorbed and converted to dabigatran by esterases in the gut, plasma, and liver.[4] The time to maximum plasma concentration (Tmax) is typically observed within 2 hours.[1][2][3] The apparent volume of distribution of dabigatran is 60-70 L.[1] Plasma protein binding of dabigatran is approximately 35%.[1]
Metabolism and Excretion
Dabigatran is not metabolized by cytochrome P450 isoenzymes, which minimizes the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of these enzymes.[1][2][3] The elimination of dabigatran is predominantly via renal excretion of the unchanged drug, accounting for about 80% of its clearance.[1] The terminal half-life of dabigatran is between 12 to 17 hours, reaching a steady state within 2-3 days of twice-daily administration.[4][6][7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of dabigatran following oral administration of this compound (dabigatran etexilate).
| Parameter | Value | Reference |
| Bioavailability | ~6.5% | [4] |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | [4] |
| Plasma Protein Binding | ~35% | [1] |
| Volume of Distribution (Vd) | 60 - 70 L | [1] |
| Terminal Half-life (t1/2) | 12 - 17 hours | [4][6] |
| Renal Excretion (unchanged drug) | ~80% | [1] |
| Dose | Cmax (Peak Plasma Concentration) at Steady State | Crough (Trough Plasma Concentration) at Steady State |
| 150 mg twice daily | ~180 ng/mL | ~90 ng/mL |
Pharmacodynamics
Mechanism of Action
Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[1][3][5] Thrombin is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[4][8] By binding to the active site of thrombin, dabigatran blocks this conversion and also inhibits thrombin-mediated activation of platelets.[5][8][9] A key advantage of dabigatran is its ability to inhibit both free and clot-bound thrombin.[4][8][9]
Pharmacodynamic Effects
The anticoagulant effect of dabigatran is dose-dependent and can be assessed using various coagulation assays. Dabigatran prolongs the activated partial thromboplastin (B12709170) time (aPTT), ecarin clotting time (ECT), and thrombin time (TT).[4] The relationship between plasma dabigatran concentration and these coagulation parameters is linear.[4]
Quantitative Pharmacodynamic Data
| Coagulation Parameter | Effect of Dabigatran |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged in a concentration-dependent manner |
| Ecarin Clotting Time (ECT) | Prolonged in a concentration-dependent manner |
| Thrombin Time (TT) | Highly sensitive and shows a linear, concentration-dependent prolongation |
Experimental Protocols
The following outlines the general methodologies employed in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of this compound.
Pharmacokinetic Assessment
-
Study Design: Open-label, single or multiple-dose, crossover, or parallel-group studies in healthy volunteers and patient populations.
-
Methodology:
-
Drug Administration: Oral administration of single or multiple doses of this compound.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of dabigatran and its metabolites are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.
-
Pharmacokinetic Parameter Calculation: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance.
-
Pharmacodynamic Assessment
-
Study Design: Integrated with pharmacokinetic studies to establish a relationship between drug concentration and anticoagulant effect.
-
Methodology:
-
Coagulation Assays: Blood samples collected for pharmacokinetic analysis are also used for pharmacodynamic assessments.
-
aPTT Measurement: The time taken for plasma to clot after the addition of a reagent is measured using an automated coagulometer.
-
ECT Measurement: A specific chromogenic assay is used to measure the direct inhibition of thrombin.
-
TT Measurement: The time for a clot to form in plasma after the addition of a standard amount of thrombin is measured.
-
Visualizations
Signaling Pathway: Coagulation Cascade and Mechanism of Action of this compound
Caption: Mechanism of action of this compound in the coagulation cascade.
Experimental Workflow: Pharmacokinetic and Pharmacodynamic Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. droracle.ai [droracle.ai]
- 6. Dabigatran - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and pharmacodynamics of the direct oral thrombin inhibitor dabigatran in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
Rendix (Dabigatran Etexilate): A Technical Guide to a Prodrug for Direct Thrombin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rendix, the mesylate salt of dabigatran (B194492) etexilate, is a pivotal oral anticoagulant that functions as a double prodrug of its active moiety, dabigatran. Dabigatran is a potent, direct, reversible inhibitor of thrombin, a key enzyme in the coagulation cascade. The prodrug design of this compound overcomes the poor oral bioavailability of the active dabigatran molecule. This technical guide provides a comprehensive overview of the core principles of this compound as a prodrug, including its conversion pathway, pharmacokinetic profile, and the experimental methodologies used in its evaluation.
Introduction
Dabigatran etexilate was developed to provide a safe and effective oral anticoagulant alternative to vitamin K antagonists, such as warfarin, offering a more predictable pharmacokinetic and pharmacodynamic profile without the need for routine coagulation monitoring.[1] The active form, dabigatran, is a polar molecule with low oral absorption. To circumvent this, the double prodrug, dabigatran etexilate (this compound), was synthesized. This modification involves the addition of two lipophilic ester groups, which are enzymatically cleaved in the body to release the active dabigatran.[2]
The Prodrug Conversion Pathway of this compound
The conversion of dabigatran etexilate to dabigatran is a two-step enzymatic hydrolysis process primarily mediated by carboxylesterases (CES).[3][4] This sequential cleavage is crucial for the successful delivery of the active drug to the systemic circulation.
-
Step 1: Intestinal Hydrolysis by Carboxylesterase 2 (CES2): Following oral administration, dabigatran etexilate is first hydrolyzed in the intestines. The carbamate (B1207046) ester group is cleaved by intestinal CES2 to form an intermediate metabolite, M2.[4][5]
-
Step 2: Hepatic Hydrolysis by Carboxylesterase 1 (CES1): The M2 intermediate is then absorbed and transported to the liver via the portal vein. In the liver, the ethyl ester group of M2 is hydrolyzed by hepatic CES1 to release the active dabigatran.[4][5]
This sequential hydrolysis, with CES2 acting in the intestine and CES1 in the liver, is the predominant pathway for the bioactivation of dabigatran etexilate.[4][5]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of dabigatran following oral administration of dabigatran etexilate has been extensively studied. The absolute bioavailability of dabigatran is approximately 6.5%.[6] Key pharmacokinetic parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Dabigatran After Single Oral Doses of Dabigatran Etexilate in Healthy Male Subjects
| Dose (mg) | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) |
| 10 | 8 | 1.25-1.5 | - |
| 30 | 22 | 1.25-1.5 | - |
| 100 | 82 | 1.25-1.5 | - |
| 200 | 161 | 1.25-1.5 | - |
| 400 | 344 | 1.25-1.5 | - |
| Data from Stangier et al. (2007).[7] |
Table 2: Pharmacokinetic Parameters of Dabigatran After Multiple Oral Doses of Dabigatran Etexilate (Three Times Daily for 6 Days) in Healthy Male Subjects
| Dose (mg) | Cmax (ng/mL) |
| 50 | 43 |
| 100 | 128 |
| 200 | 199 |
| 400 | 303 |
| Data from Stangier et al. (2007).[7] |
Table 3: In Vitro Kinetic Parameters for Dabigatran Etexilate Hydrolysis by Human Carboxylesterases
| Enzyme | Substrate Moiety | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |
| CES1 | Ethyl ester | M1 | 24.9 ± 2.9 | 676 ± 26 |
| CES2 | Carbamate ester | M2 | 5.5 ± 0.8 | 71.1 ± 2.4 |
| Data from Shi et al. (2014).[4][8] |
Experimental Protocols
In Vitro Hydrolysis of Dabigatran Etexilate by Human Carboxylesterases
This protocol is a representative method for assessing the enzymatic conversion of dabigatran etexilate.
Objective: To determine the kinetic parameters of dabigatran etexilate hydrolysis by recombinant human CES1 and CES2.
Materials:
-
Dabigatran etexilate
-
Recombinant human CES1 and CES2 (e.g., from insect cells)
-
Phosphate (B84403) buffer (e.g., 0.05 M, pH 7.4)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures containing phosphate buffer, a specific concentration of recombinant CES1 or CES2, and varying concentrations of dabigatran etexilate.
-
Initiation of Reaction: Initiate the reaction by adding the enzyme to the pre-warmed incubation mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolites (M1 and M2) and the depletion of the parent drug.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Quantification of Dabigatran in Human Plasma
This protocol outlines a general procedure for the determination of dabigatran concentrations in plasma samples from clinical studies.
Objective: To quantify the concentration of dabigatran in human plasma using LC-MS/MS.
Materials:
-
Human plasma samples (collected with citrate (B86180) anticoagulant)
-
Dabigatran analytical standard
-
Isotopically labeled internal standard (e.g., [13C6]-dabigatran)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a defined volume of plasma, add the internal standard solution.
-
Precipitate plasma proteins by adding a sufficient volume of acetonitrile.
-
Vortex mix and centrifuge the samples.
-
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a mobile phase-compatible solution.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate dabigatran and the internal standard using a suitable C18 column with a gradient mobile phase (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using known concentrations of dabigatran standard in blank plasma.
-
Calculate the concentration of dabigatran in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Formulation and Bioavailability
The oral formulation of dabigatran etexilate (Pradaxa®) is designed to ensure an acidic microenvironment, which is crucial for its dissolution and absorption. The capsules contain pellets with a tartaric acid core.[9][10] This acidic core promotes the dissolution of the weakly basic dabigatran etexilate, thereby enhancing its absorption in the upper gastrointestinal tract.
Factors that can influence the bioavailability of dabigatran include:
-
Gastric pH: Co-administration with proton pump inhibitors (PPIs) can potentially reduce the absorption of dabigatran etexilate from formulations without an acidic core.[11]
-
P-glycoprotein (P-gp) Efflux: Dabigatran etexilate is a substrate of the P-gp transporter. Co-administration with P-gp inhibitors (e.g., verapamil (B1683045), amiodarone) can increase dabigatran exposure, while P-gp inducers can decrease it.[12]
Conclusion
This compound (dabigatran etexilate) represents a successful application of prodrug technology to enable the oral delivery of a potent direct thrombin inhibitor. Its well-characterized, two-step enzymatic conversion, predictable pharmacokinetics, and innovative formulation have established it as a valuable therapeutic agent in the prevention and treatment of thromboembolic disorders. A thorough understanding of its conversion pathway, pharmacokinetic properties, and the analytical methods for its assessment is essential for researchers and clinicians in the field of drug development and anticoagulant therapy.
References
- 1. Dabigatran etexilate: A novel oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis | Semantic Scholar [semanticscholar.org]
- 6. ahajournals.org [ahajournals.org]
- 7. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. “Pharmaceutical Composition Of Dabigatran Etexilate Mesylate” [quickcompany.in]
- 10. tapellets.com [tapellets.com]
- 11. Bioequivalence of a Newly Developed Dabigatran Etexilate Tablet Versus the Commercial Capsule and Impact of Rabeprazole-Induced Elevated Gastric pH on Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral bioavailability of dabigatran etexilate (Pradaxa®) after co-medication with verapamil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticoagulant Properties of Rendix (Dabigatran Etexilate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rendix, the brand name for dabigatran (B194492) etexilate, is an orally administered prodrug that is rapidly converted to its active form, dabigatran. Dabigatran is a potent, selective, and reversible direct thrombin inhibitor (DTI).[1][2] This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of dabigatran, its mechanism of action, detailed experimental protocols for its evaluation, and quantitative data on its inhibitory effects. Dabigatran exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[3][4] This inhibition prevents the conversion of fibrinogen to fibrin (B1330869), thereby blocking thrombus formation.[2][5] A key advantage of dabigatran is its ability to inhibit both free and clot-bound thrombin, a feature not shared by indirect thrombin inhibitors like heparin.[3][6][7]
Mechanism of Action
Dabigatran is a competitive and reversible direct inhibitor of thrombin.[1][6] Unlike vitamin K antagonists which affect the synthesis of multiple clotting factors, dabigatran specifically targets thrombin.[5] Thrombin plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot.[6] Thrombin also amplifies its own production by activating Factors V, VIII, and XI, and promotes platelet aggregation.[3][7] By binding to the active site of thrombin, dabigatran effectively blocks all of these procoagulant activities.[4]
References
- 1. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are dabigatran inhibitors and how do they work? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
Rendix (Dabigatran Etexilate Mesylate): A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and solubility of Rendix, chemically known as Dabigatran (B194492) Etexilate Mesylate (CAS No: 872728-81-9). This compound is the mesylate salt of Dabigatran Etexilate, a prodrug that is converted in vivo to dabigatran, a potent, direct thrombin inhibitor.[1][2][3] Understanding the physicochemical properties of this active pharmaceutical ingredient (API) is critical for its handling, formulation, and the development of robust analytical methods.
Core Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-[[2-[[[4-[[[(hexyloxy)carbonyl] amino]iminomethyl]phenyl]amino] methyl]-1-methyl-1H-benzimidazol-5- yl]carbonyl]-N-2-pyridinyl-β-alanine, methanesulfonate (B1217627) ethyl ester | [1] |
| Synonyms | This compound, BIBR 1048MS, Pradaxa | [1][4] |
| Molecular Formula | C34H41N7O5 • CH3SO3H | [1] |
| Molecular Weight | 723.8 g/mol | [1] |
| Appearance | Yellow-white to yellow powder | [3] |
Solubility Profile
Dabigatran etexilate mesylate is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low solubility and high permeability.[5] Its solubility is notably pH-dependent, exhibiting higher solubility in acidic environments.[5][6]
The following tables summarize the solubility of this compound in various common laboratory solvents.
Aqueous Solvents
| Solvent | Solubility | Temperature |
| Pure Water | 1.8 mg/mL | Not Specified |
| PBS (pH 7.2) | ~0.3 mg/mL | Not Specified |
Organic Solvents
| Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL, ≥36.19 mg/mL, 25 mg/mL, 100 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~10 mg/mL | Not Specified |
| Ethanol | ~5 mg/mL, Slightly Soluble, ≥45.8 mg/mL (with gentle warming) | Not Specified |
| Methanol | Freely Soluble | Not Specified |
| Isopropanol | Sparingly Soluble | Not Specified |
Stability Profile
This compound is susceptible to degradation, primarily through hydrolysis. This hydrolysis is a critical aspect of its function as a prodrug, as it is converted to the active thrombin inhibitor, dabigatran, by esterase-catalyzed hydrolysis in the body.[2][3][7] However, this susceptibility also presents challenges for storage and handling. The compound is particularly sensitive to moisture and degrades in neutral or alkaline conditions, while being more stable in acidic environments.[7][8]
Summary of Degradation Under Stress Conditions
Forced degradation studies have been conducted to understand the stability of this compound under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Observations |
| Acidic Hydrolysis | Significant degradation observed.[9][10] A 19% loss was noted after 12 hours.[9] |
| Basic Hydrolysis | Most significant degradation observed.[9][10] A 96% loss was highlighted after just 2 hours.[9] |
| Oxidative Stress | Susceptible to degradation.[9] A 19% loss was observed after 72 hours of oxidation.[9] |
| Thermal Stress | Degrades under thermal conditions.[11] A 3% loss was seen after 7 days at elevated temperatures.[9] One study showed a 75% reduction in concentration after 4 hours at 60°C.[7][11] |
| Photolytic Stress | Susceptible to degradation under UV light.[9] A 15% loss was observed after 48 hours of photo degradation.[9] |
| Moisture | Highly sensitive to moisture. It should be stored in its original package to protect from moisture.[5] Repackaged capsules stored at 30°C and 75% relative humidity for 28 days showed a significant drop in the remaining drug percentage to 71.6%.[8] |
Signaling and Metabolic Pathways
The primary metabolic pathway for this compound (Dabigatran Etexilate) is its conversion to the active compound, dabigatran. This is a two-step hydrolysis process mediated by carboxylesterases (CES). Intestinal CES2 hydrolyzes the carbamate (B1207046) ester to an intermediate metabolite (M2), which is then hydrolyzed by hepatic CES1 to form dabigatran.[12]
Caption: Metabolic conversion of this compound to its active form, Dabigatran.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspension to settle. Collect a supernatant sample.
-
Filtration/Centrifugation: Centrifuge the sample to pellet any undissolved solid. Alternatively, filter the supernatant through a suitable filter (e.g., 0.22 µm) that does not bind the compound.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or µg/mL.
Stability Indicating HPLC Method
A stability-indicating HPLC method is crucial for assessing the degradation of this compound. The following is a general protocol based on published methods.[13][14]
-
Chromatographic System:
-
Column: A reverse-phase column, such as a Hypersil BDS C18 (150 x 4.6 mm, 5µm) or an Eclipse XDB C8 (4.6x250 mm, 5 µm), is often used.[13][14]
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 4.5 or orthophosphoric acid at pH 2.6) and an organic solvent like acetonitrile (B52724) in a 50:50 or 60:40 v/v ratio.[13][14]
-
Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[13][14]
-
Detection: UV detection at a wavelength of 225 nm or 230 nm is commonly employed.[13][14]
-
Diluent: A mixture of acetonitrile and water (e.g., 80:20 v/v) is often used as a diluent.[13]
-
-
Forced Degradation Study Workflow:
-
Sample Preparation: Prepare stock solutions of this compound in the diluent.
-
Stress Conditions: Subject the stock solutions to various stress conditions as outlined in the stability profile section (acidic, basic, oxidative, thermal, photolytic).
-
Neutralization (for acid/base hydrolysis): After the specified stress period, neutralize the acidic and basic samples.
-
Dilution: Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Analysis: Inject the samples into the HPLC system and record the chromatograms.
-
Evaluation: Analyze the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent this compound peak. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
Caption: General workflow for conducting a forced degradation study of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. apexbt.com [apexbt.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. WO2018229784A1 - Pharmaceutical compositions of dabigatran - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. tsijournals.com [tsijournals.com]
- 11. scielo.br [scielo.br]
- 12. [PDF] Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis | Semantic Scholar [semanticscholar.org]
- 13. iajpr.com [iajpr.com]
- 14. curresweb.com [curresweb.com]
Subject: Technical Guide on the Discovery of "Rendix"
To: Researchers, Scientists, and Drug Development Professionals
Topic: In-depth Technical Guide on the Discovery of Rendix
The search did yield information related to entities with similar names, such as "Rhenix Lifesciences," a company involved in clinical research and trial management, and "Hendrix Pharmaceuticals," which also operates in the pharmaceutical sector.[1][2][3] Additionally, general scientific concepts such as "Redox-Activated Signal Transduction Pathways" were identified as a broad field of study.[4][5][6] However, none of these findings are directly associated with a specific discovery or entity known as "this compound."
Due to the absence of any foundational research on "this compound," it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways. The core subject matter of the request does not appear to correspond to a known entity in the public scientific domain.
It is possible that "this compound" may be an internal codename for a project not yet disclosed in public forums, a very recent discovery that has not yet been published, or a term that is not widely recognized in the scientific community.
References
- 1. rhenix.org [rhenix.org]
- 2. rhenix.org [rhenix.org]
- 3. hendrixpharma.com [hendrixpharma.com]
- 4. Redox-Activated Signal Transduction Pathways Mediating Cellular Functions in Inflammation, Differentiation, Degeneration, Transformation, and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-sensitive signaling pathways in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox-Mediated Rewiring of Signalling Pathways: The Role of a Cellular Clock in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of BIBR-1048MS (Dabigatran Etexilate Mesylate) and the Telomerase Inhibitor BIBR1532
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis and use of these compounds should only be carried out by qualified professionals in appropriate laboratory settings.
Executive Summary
This technical guide provides a detailed overview of the synthesis pathways for two distinct bioactive molecules: BIBR-1048MS , correctly identified as Dabigatran etexilate mesylate , a direct thrombin inhibitor also known by the trade name Rendix[1], and BIBR1532 , a potent and selective non-nucleosidic telomerase inhibitor. The inclusion of both compounds addresses a potential ambiguity in the initial query, where the request for a synthesis pathway of BIBR-1048MS was coupled with an interest in signaling pathways, a concept more commonly associated with intracellular targets like telomerase.
This guide offers a comprehensive examination of the synthetic routes for both molecules, complete with detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthesis and relevant biological pathways.
Part 1: The Telomerase Inhibitor BIBR1532
BIBR1532 is a selective, non-nucleosidic small molecule that inhibits telomerase by direct, noncompetitive means.[2] It is a valuable tool for research into the roles of telomerase in cancer and cellular aging.
Synthesis Pathway of BIBR1532
The synthesis of BIBR1532 can be achieved through a multi-step process, which is outlined below. The overall yield for this process is approximately 50%.[3]
Caption: Synthesis pathway of the telomerase inhibitor BIBR1532.
Experimental Protocols for BIBR1532 Synthesis
Step 1: Synthesis of 2-Naphthoyl chloride (Intermediate 1)
-
Materials: 2-Naphthoic acid, Thionyl chloride (SOCl₂).
-
Procedure: A mixture of 2-naphthoic acid and an excess of thionyl chloride is refluxed for 2 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield 2-naphthoyl chloride as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2-Naphthoylamino)benzoic acid (Intermediate 2)
-
Materials: 2-Naphthoyl chloride, 2-Aminobenzoic acid, Pyridine.
-
Procedure: To a solution of 2-aminobenzoic acid in pyridine, 2-naphthoyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice-cold water and acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to give 2-(2-naphthoylamino)benzoic acid.
Step 3: Synthesis of BIBR1532
-
Materials: 2-(2-Naphthoylamino)benzoic acid, Aqueous ammonia.
-
Procedure: 2-(2-Naphthoylamino)benzoic acid is dissolved in aqueous ammonia and stirred at room temperature for 4 hours. The solution is then acidified with acetic acid to precipitate the product. The precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to afford BIBR1532.
Quantitative Data for BIBR1532 Synthesis
| Step | Product | Starting Material | Molar Ratio | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | 2-Naphthoyl chloride | 2-Naphthoic acid | 1:5 (acid:SOCl₂) | None | 2 h | Reflux | ~95 | Crude |
| 2 | 2-(2-Naphthoylamino)benzoic acid | 2-Naphthoyl chloride | 1:1.1 | Pyridine | 12 h | 0°C to RT | ~80 | >95 |
| 3 | BIBR1532 | 2-(2-Naphthoylamino)benzoic acid | 1:excess | Aqueous Ammonia | 4 h | RT | ~70 | >98 |
Telomerase Inhibition Signaling Pathway
BIBR1532 acts as a non-competitive inhibitor of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of the telomerase enzyme complex.[2] This inhibition leads to the progressive shortening of telomeres, which in turn triggers cellular senescence or apoptosis in cancer cells.
References
"Rendix" and the Coagulation Cascade: An Unidentified Factor
Initial investigations into the scientific literature and established biochemical pathways have found no evidence of a substance or factor named "Rendix" playing a role in the coagulation cascade. The term "this compound" does not appear in prominent research databases or authoritative resources on hematology and thrombosis.
The coagulation cascade is a well-documented biological process involving a series of protein activations, known as clotting factors, that lead to the formation of a blood clot. These factors are designated with Roman numerals (e.g., Factor VIII, Factor IX, Factor X). Extensive research has elucidated the function of each of these components in both the intrinsic, extrinsic, and common pathways of coagulation.
While the user's request for an in-depth technical guide on "this compound" and its role in coagulation is specific, the absence of any mention of this term in the scientific literature suggests that it may be a novel or proprietary term not yet in the public domain, a potential misspelling of an existing factor, or a hypothetical entity.
One search result mentioned "Pharmidex," a contract research organization involved in preclinical drug development, including coagulation testing. It is possible that "this compound" could be a misinterpretation of this company's name.
Given the lack of information on "this compound," it is not possible to provide a technical guide on its specific role, including quantitative data, experimental protocols, or signaling pathways as requested.
To fulfill the user's request for a guide structured with detailed data presentation, experimental methodologies, and pathway visualizations, we can offer a comprehensive overview of a well-established and critical component of the coagulation cascade. A suitable example would be Factor Xa (FXa) , a key enzyme at the convergence of the intrinsic and extrinsic pathways and a major target for modern anticoagulant drugs.
A technical guide on Factor Xa would include:
-
Quantitative Data: Tables summarizing kinetic parameters (Km, kcat), inhibitor constants (Ki) for various anticoagulants, and plasma concentration ranges.
-
Experimental Protocols: Detailed methodologies for assays measuring FXa activity, prothrombinase complex formation, and the effects of inhibitors.
-
Signaling Pathway Diagrams: Graphviz visualizations of the coagulation cascade highlighting the central role of FXa, its activation, and its downstream effects.
We can proceed with generating this in-depth guide on Factor Xa to demonstrate the requested format and content structure.
An In-Depth Technical Guide on the Safety Profile and Toxicology of Rendix (Dabigatran Etexilate)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the safety profile and toxicology of Rendix, which has been identified as the methanesulfonate (B1217627) salt of dabigatran (B194492) etexilate. Dabigatran etexilate is a prodrug that is rapidly converted in vivo to its active form, dabigatran, a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[1][2] This document consolidates non-clinical and clinical data from various sources, including regulatory submissions to the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as peer-reviewed scientific literature. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action
Dabigatran directly and reversibly binds to the active site of both free and fibrin-bound thrombin, thereby inhibiting its activity.[1][3] Thrombin is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[4] By inhibiting thrombin, dabigatran prevents thrombus formation.[1][4] It also inhibits thrombin-induced platelet aggregation.[1] The predictable anticoagulant effect of dabigatran is a key feature of its clinical use.[1]
Signaling Pathway: Coagulation Cascade and Inhibition by Dabigatran
The following diagram illustrates the coagulation cascade and the point of intervention by dabigatran.
Non-Clinical Toxicology
A comprehensive set of non-clinical toxicology studies has been conducted on dabigatran etexilate to characterize its safety profile. These studies were generally performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).
Acute Toxicity
Single-dose toxicity studies have been conducted in several species to determine the acute lethal dose (LD50).
| Species | Route | LD50 (mg/kg) | Reference |
| Mouse | Oral | >2000 | [5] |
| Rat | Oral | >2000 | [5] |
| Dog | Oral | >600 | [5] |
| Rhesus Monkey | Oral | >600 | [5] |
Experimental Protocol: Acute Oral Toxicity - Limit Test (General)
A limit test is typically performed when the test substance is anticipated to have low toxicity. The following is a generalized protocol based on standard guidelines (e.g., OECD 420).
Repeat-Dose Toxicity
Repeat-dose toxicity studies have been conducted in rats and monkeys for up to 26 weeks. The primary adverse findings were related to the pharmacological activity of dabigatran, manifesting as increased bleeding.
| Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings | Reference |
| Rat | 26 weeks | Oral | 200 | Decreases in ALT and AST were noted. | [5] |
| Monkey | 2 weeks | IV | 1 | Bloody stool and purpura with hemorrhage. | [6] |
Experimental Protocol: 26-Week Repeat-Dose Oral Toxicity Study (General)
The following is a generalized protocol based on standard guidelines (e.g., OECD 408).
-
Test System: Wistar rats (e.g., 10 animals per sex per group).
-
Dose Groups: At least three dose levels and a concurrent control group.
-
Administration: Daily administration via oral gavage for 26 weeks.
-
Observations: Comprehensive monitoring including clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.
-
Pathology: At termination, a full gross necropsy is performed, organs are weighed, and a complete list of tissues is examined histopathologically.
Genotoxicity
Dabigatran etexilate has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and was found to be non-mutagenic.[7]
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With and without S9 | Negative | [7] |
| Mouse Lymphoma Assay | L5178Y cells | With and without S9 | Negative | [7] |
| Chromosomal Aberration | Human lymphocytes | With and without S9 | Negative | [7] |
| In vivo Micronucleus | Rat bone marrow | N/A | Negative | [7] |
Experimental Protocols (General)
-
Ames Test: This bacterial reverse mutation assay uses various strains of Salmonella typhimurium that are auxotrophic for histidine. The assay detects mutations that restore the functional gene for histidine synthesis, allowing growth on a histidine-free medium. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[8][9]
-
Mouse Lymphoma Assay (MLA): This in vitro assay uses L5178Y mouse lymphoma cells to detect gene mutations and clastogenic events at the thymidine (B127349) kinase (TK) locus. Mutant cells that have lost TK activity are resistant to the toxic pyrimidine (B1678525) analogue trifluorothymidine (TFT) and can proliferate to form colonies.[10][11][12][13]
-
In Vitro Chromosomal Aberration Test: This assay assesses the potential of a test substance to induce structural damage to chromosomes in cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells. Metaphase cells are examined microscopically for chromosomal aberrations.[14][15][16][17]
Carcinogenicity
Long-term carcinogenicity studies were conducted in mice and rats, and dabigatran did not demonstrate any carcinogenic potential.
| Species | Duration | Route | Doses (mg/kg/day) | Result | Reference |
| Mouse | 2 years | Oral Gavage | Up to 200 | No drug-related tumors | [7] |
| Rat | 2 years | Oral Gavage | 0, 30, 100, 200 | No drug-related tumors | [18] |
Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay (General)
The following is a generalized protocol based on standard guidelines (e.g., OECD 451).
-
Test System: C57BL/6 mice and Wistar rats (e.g., 50-65 animals per sex per group).
-
Dose Groups: At least three dose levels and a concurrent control group. The high dose is typically the maximum tolerated dose (MTD).
-
Administration: Daily administration via oral gavage for the majority of the animal's lifespan (approximately 2 years).
-
Observations: Regular monitoring for clinical signs, body weight changes, food consumption, and the development of palpable masses.
-
Pathology: A complete gross necropsy is performed on all animals, and a comprehensive set of tissues is examined histopathologically to identify any neoplastic or non-neoplastic lesions.
Reproductive and Developmental Toxicity
Dabigatran has demonstrated effects on reproduction and development, primarily at maternally toxic doses, which are attributed to its anticoagulant activity.
| Study Type | Species | Dosing Period | Key Findings | Reference |
| Fertility & Early Embryonic Development | Rat | Premating through implantation | Decreased implantations and increased pre-implantation loss at 70 mg/kg. | [10] |
| Embryo-fetal Development | Rat | Organogenesis | Increased resorptions and decreased viable fetuses at maternally toxic doses (>70 mg/kg/day). No malformations observed. | [7] |
| Embryo-fetal Development | Rabbit | Organogenesis | No drug-induced malformations were observed. | [7] |
| Pre- and Postnatal Development | Rat | Implantation through weaning | Increased maternal and offspring mortality during labor due to bleeding at 70 mg/kg. |
Experimental Protocols (General)
Reproductive toxicity studies are conducted in segments in accordance with ICH S5(R3) guidelines.[19][20][21]
-
Fertility and Early Embryonic Development (Segment I): Male and female rats are treated prior to and during mating, and for females, through the implantation phase. Endpoints evaluated include effects on mating behavior, fertility rates, and early embryonic development.
-
Embryo-fetal Development (Segment II): Pregnant animals, typically rats and rabbits, are administered the test substance during the period of major organogenesis. The fetuses are then examined for any external, visceral, and skeletal abnormalities.[22][23]
-
Pre- and Postnatal Development (Segment III): Pregnant female rats are treated from implantation through the lactation period. The effects on the dams and the growth, development, and reproductive capabilities of their offspring are assessed.
Clinical Safety Profile
The clinical safety of dabigatran etexilate has been thoroughly evaluated in extensive clinical trials. The primary and most significant adverse effect is bleeding, a known class effect for all anticoagulant medications.
-
Bleeding: The risk of bleeding is the foremost safety concern.[8] In the pivotal RE-LY trial conducted in patients with atrial fibrillation, major bleeding events were observed at rates comparable to warfarin.[24] However, a higher incidence of major gastrointestinal bleeding was noted with the 150 mg twice-daily dose of dabigatran compared to warfarin.[24]
-
Gastrointestinal Adverse Reactions: Dyspepsia and gastritis-like symptoms are frequently reported gastrointestinal side effects.[8]
-
Hypersensitivity Reactions: Although rare, hypersensitivity reactions, including anaphylaxis, have been documented.
-
Myocardial Infarction: In the RE-LY study, a small, statistically non-significant increase in the rate of myocardial infarction was seen in patients treated with dabigatran in comparison to warfarin.[8]
Conclusion
The non-clinical toxicology profile of this compound (dabigatran etexilate) is well-established. The principal toxicity identified in animal studies is directly related to its intended pharmacological effect as an anticoagulant, resulting in bleeding at elevated doses. Dabigatran etexilate is devoid of genotoxic or carcinogenic properties. Adverse effects on reproduction and development are noted at maternally toxic doses and are also linked to the anticoagulant mechanism. The clinical safety profile aligns with the non-clinical data, with bleeding being the most critical adverse event. This comprehensive safety and toxicology information underpins the clinical application of dabigatran etexilate in its approved indications. It is imperative for researchers and professionals in drug development to be cognizant of the inherent bleeding risk and the potential for gastrointestinal side effects when handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Mouse Lymphoma Assay and assessment of Reduced-Risk Products [pmiscience.com]
- 14. criver.com [criver.com]
- 15. Investigation of DNA-damage and Chromosomal Aberrations in Blood Cells under the Influence of New Silver-based Antiviral Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genedirex.com [genedirex.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. database.ich.org [database.ich.org]
- 20. database.ich.org [database.ich.org]
- 21. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Comparing rat and rabbit embryo-fetal developmental toxicity data for 379 pharmaceuticals: on systemic dose and developmental effects | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 23. Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for Investigating the Effects of Compound X (hypothetically Rendix) on Platelet Aggregation via Redox Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The activation and subsequent aggregation of platelets are tightly regulated by a complex network of signaling pathways. Emerging evidence highlights the crucial role of oxidation-reduction (redox) signaling in modulating platelet function.[1][2][3] Reactive oxygen species (ROS) and the cellular redox state, maintained by systems such as the glutathione (B108866) and thioredoxin systems, can significantly impact platelet activation and aggregation.[2][4][5] This document provides a detailed protocol for investigating the effects of a novel compound, herein referred to as "Compound X," on platelet aggregation, with a specific focus on its potential modulation of redox-sensitive signaling pathways.
Principle of the Assay
This protocol utilizes light transmission aggregometry (LTA) to measure platelet aggregation in vitro. LTA is the gold standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. By pre-incubating the PRP with Compound X, its inhibitory or potentiating effects on agonist-induced platelet aggregation can be quantified. Furthermore, this protocol outlines methods to investigate the involvement of redox-dependent mechanisms in the action of Compound X.
Data Presentation
The quantitative data obtained from these experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Effect of Compound X on Agonist-Induced Platelet Aggregation
| Agonist (Concentration) | Compound X Concentration | Maximum Aggregation (%) | Slope (Aggregation Rate) | Lag Phase (seconds) |
| ADP (5 µM) | Vehicle Control | |||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM | ||||
| Collagen (2 µg/mL) | Vehicle Control | |||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM | ||||
| Thrombin (0.1 U/mL) | Vehicle Control | |||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM |
Table 2: Investigation of Redox-Dependent Mechanism of Compound X
| Treatment Group | Agonist | Maximum Aggregation (%) | Thiol Labeling (Fluorescence Intensity) |
| Vehicle Control | ADP (5 µM) | ||
| Compound X (10 µM) | ADP (5 µM) | ||
| N-acetylcysteine (NAC) (1 mM) | ADP (5 µM) | ||
| Compound X (10 µM) + NAC (1 mM) | ADP (5 µM) | ||
| Diamide (100 µM) | ADP (5 µM) | ||
| Compound X (10 µM) + Diamide (100 µM) | ADP (5 µM) |
Experimental Protocols
Part 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Polypropylene (B1209903) tubes
-
Centrifuge
Protocol:
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a fresh polypropylene tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes at room temperature to obtain platelet-poor plasma (PPP).
-
Aspirate the PPP and store it in a separate polypropylene tube. PPP will be used as a reference for 100% aggregation.
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.
Part 2: Platelet Aggregation Assay using Light Transmission Aggregometry
Materials:
-
Platelet aggregometer
-
Cuvettes with stir bars
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Compound X (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control
-
PRP and PPP
Protocol:
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Place the cuvette in the incubation well of the aggregometer for 5 minutes to allow the temperature to equilibrate.
-
Add 5 µL of Compound X at the desired final concentration (e.g., 1 µM, 10 µM, 100 µM) or vehicle control to the PRP.
-
Incubate for the desired pre-incubation time (e.g., 5-15 minutes).
-
Transfer the cuvette to the measurement channel and set the baseline to 0% aggregation using the PRP sample and 100% aggregation using a PPP sample.
-
Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 5 µM) to initiate aggregation.
-
Record the aggregation for at least 5 minutes.
-
Repeat the procedure for each concentration of Compound X and each agonist.
Part 3: Investigation of Redox-Dependent Mechanisms
To investigate if Compound X's effects are mediated through redox signaling, the platelet aggregation assay can be performed in the presence of agents that modulate the cellular redox state.
Materials:
-
N-acetylcysteine (NAC) - a thiol antioxidant
-
Diamide - a thiol-oxidizing agent
-
Thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet)
-
Flow cytometer
Protocol A: Co-incubation with Redox-Modulating Agents
-
Follow the protocol for the platelet aggregation assay (Part 2).
-
Before adding Compound X, pre-incubate the PRP with either NAC (e.g., 1 mM for 15 minutes) or Diamide (e.g., 100 µM for 5 minutes).
-
Proceed with the addition of Compound X and the agonist as described above.
-
Compare the aggregation curves in the presence and absence of the redox-modulating agents to determine if they alter the effect of Compound X.
Protocol B: Measurement of Platelet Surface Thiol Levels
-
Treat PRP with vehicle control, Compound X, NAC, or Diamide as in the aggregation assay.
-
After the incubation period, add a thiol-reactive fluorescent probe to the PRP and incubate according to the manufacturer's instructions.
-
Fix the platelets with 1% paraformaldehyde.
-
Analyze the fluorescence intensity of the platelet population using a flow cytometer. An increase in fluorescence indicates a higher level of free thiols, suggesting a more reduced state, while a decrease indicates thiol oxidation.
Visualizations
Caption: Signaling pathway of platelet aggregation and potential redox modulation.
Caption: Workflow for light transmission aggregometry.
Caption: Logical flow for investigating the redox mechanism of Compound X.
References
- 1. Redox control of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox Control in Platelet Activity and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox regulation of platelet function and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Rendix Solutions for In Vivo Studies
Disclaimer: The following application notes and protocols are based on established methodologies for the preparation of small molecule compounds for in vivo research. The term "Rendix" is used as a placeholder for a hypothetical poorly soluble small molecule drug, as no specific therapeutic agent named "this compound" has been identified in publicly available literature. Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest.
Application Notes
Introduction
Successful in vivo studies rely on the accurate and consistent administration of the test compound. For poorly water-soluble compounds like our hypothetical "this compound," creating a stable and homogenous formulation is critical for ensuring reliable pharmacokinetic and pharmacodynamic outcomes. These notes provide guidance on formulation strategies, stability considerations, and dosing for preclinical animal studies.
Formulation Strategy for Poorly Soluble Compounds
Due to its presumed low aqueous solubility, "this compound" is best prepared as a suspension for oral administration or in a solubilizing vehicle for parenteral routes. The primary goal is to create a formulation that maintains a uniform particle size and prevents sedimentation, allowing for precise dosing.
A common and effective approach for oral delivery involves using a vehicle containing a suspending agent, such as Sodium Carboxymethylcellulose (CMC-Na), and a surfactant, like Tween 80, to improve wettability and prevent particle aggregation.[1] For intravenous administration, a co-solvent system may be necessary to achieve complete solubilization.
Stability of Prepared Solutions
It is crucial to assess the stability of the prepared "this compound" formulation. Suspensions may settle over time, requiring re-suspension before each administration. Chemical degradation can also occur. It is recommended to prepare formulations fresh daily. If storage is necessary, stability should be validated at the intended storage temperature (e.g., 2-8°C) for the proposed duration.
Dosage and Administration
The concentration of the "this compound" formulation should be calculated based on the desired dose (in mg/kg) and the appropriate administration volume for the specific animal model. The table below provides typical administration volumes.
| Animal Model | Route of Administration | Maximum Dosing Volume (mL/kg) |
| Mouse | Oral (gavage) | 10 |
| Mouse | Intravenous (tail vein) | 5 |
| Rat | Oral (gavage) | 10 |
| Rat | Intravenous (tail vein) | 5 |
Note: These are general guidelines. Please consult institutional animal care and use committee (IACUC) protocols.
Experimental Protocols
Protocol 1: Preparation of "this compound" Suspension for Oral Gavage
Objective: To prepare a 10 mg/mL "this compound" suspension in 0.5% CMC-Na with 0.1% Tween 80 for oral administration in rodent models.
Materials:
-
"this compound" active pharmaceutical ingredient (API)
-
Sodium Carboxymethylcellulose (CMC-Na)
-
Tween 80
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sterile beakers and graduated cylinders
-
Analytical balance
Procedure:
Part A: Preparation of the Vehicle (0.5% CMC-Na, 0.1% Tween 80)
-
To prepare 100 mL of vehicle, weigh 0.5 g of CMC-Na and 0.1 g of Tween 80.
-
Add the Tween 80 to approximately 90 mL of sterile water in a beaker and stir with a magnetic stirrer until dissolved.
-
Slowly add the CMC-Na powder to the vortex of the stirring solution to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved. This may take several hours. The resulting solution should be clear and slightly viscous.
-
Adjust the final volume to 100 mL with sterile water.
Part B: Preparation of "this compound" Suspension (10 mg/mL)
-
Calculate the required amount of "this compound" API. For example, to prepare 20 mL of a 10 mg/mL suspension, weigh 200 mg of "this compound."
-
If the "this compound" powder is crystalline, gently grind it to a fine, uniform powder using a mortar and pestle.[1] This increases the surface area and improves suspension quality.
-
Add a small volume of the prepared vehicle (approx. 1-2 mL) to the "this compound" powder and triturate to form a smooth, uniform paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the mixture to a sterile conical tube or vial.
-
Continuously stir the suspension using a magnetic stirrer at a low speed to maintain homogeneity during dosing. If dosing multiple animals, ensure the suspension is stirred immediately prior to drawing each dose.
Protocol 2: Preparation of "this compound" Solution for Intravenous Injection
Objective: To prepare a 2 mg/mL "this compound" solution for intravenous administration. This protocol assumes "this compound" is soluble in a co-solvent system of DMSO and PEG300.
Materials:
-
"this compound" active pharmaceutical ingredient (API)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required amount of "this compound." For 10 mL of a 2 mg/mL solution, weigh 20 mg of "this compound."
-
Prepare the co-solvent vehicle. A common vehicle for IV administration is 10% DMSO, 40% PEG300, and 50% sterile saline. For 10 mL of vehicle, this would be 1 mL DMSO, 4 mL PEG300, and 5 mL saline.
-
In a sterile vial, dissolve the 20 mg of "this compound" in 1 mL of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Add 4 mL of PEG300 to the "this compound"-DMSO solution and mix thoroughly.
-
Slowly add 5 mL of sterile saline to the solution while mixing. The solution should remain clear. If precipitation occurs, the formulation is not suitable and an alternative vehicle must be developed.
-
Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial to ensure sterility.[2]
-
Visually inspect the final solution for any particulates before administration. Administer slowly via the tail vein.
Hypothetical Mechanism of Action and Workflows
For the purpose of illustration, we will hypothesize that "this compound" is a novel inhibitor of the MerTK receptor tyrosine kinase, a target implicated in tumor immune evasion.[3]
"this compound" Signaling Pathway Inhibition
Caption: Hypothetical signaling pathway for "this compound" as an inhibitor of the MerTK receptor.
General In Vivo Experimental Workflow
Caption: A generalized workflow for conducting an in vivo efficacy study.
References
Rendix Biosensor System for Real-Time Analysis of Thrombin-Mediated Cell Signaling
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thrombin, a serine protease, is a key regulator of hemostasis and thrombosis, primarily through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors (GPCRs).[1][2][3] Thrombin-mediated signaling is implicated in a wide range of physiological and pathological processes, including inflammation, wound healing, and cancer.[2][3][4] Understanding the intricacies of thrombin signaling is therefore crucial for the development of novel therapeutics.
The Rendix Biosensor System is a novel, genetically encoded biosensor designed for the real-time, quantitative analysis of thrombin-mediated cell signaling in living cells. This system provides a robust and sensitive platform for both basic research and high-throughput screening (HTS) of potential modulators of thrombin activity.
Principle of the Assay:
The this compound Biosensor is a fusion protein based on the principle of Bioluminescence Resonance Energy Transfer (BRET). It is designed to detect the activation of PAR1, the primary thrombin receptor on many cell types. The biosensor consists of a PAR1 receptor fused to a highly efficient luciferase (the BRET donor) and a fluorescent protein (the BRET acceptor) that is recruited to the activated receptor. Upon thrombin-mediated cleavage and activation of PAR1, a conformational change in the receptor or the recruitment of downstream signaling molecules such as β-arrestin brings the donor and acceptor into close proximity, resulting in an increase in BRET signal.[5][6][7] This change in BRET is directly proportional to the level of receptor activation.
Key Features of the this compound Biosensor System:
-
Real-time kinetics: Monitor thrombin signaling dynamics with high temporal resolution.
-
High sensitivity: Detect subtle changes in receptor activation.
-
Quantitative analysis: Obtain dose-dependent and time-course data.
-
Live-cell imaging: Visualize signaling events in their native cellular context.
-
HTS compatible: Amenable to high-throughput screening formats for drug discovery.[8][9][10][11]
Applications:
-
Characterization of thrombin receptor agonists and antagonists.
-
High-throughput screening for novel inhibitors of thrombin signaling.
-
Studying biased agonism at the PAR1 receptor.
-
Investigating the kinetics of PAR1 activation and desensitization.
-
Elucidating the role of thrombin signaling in various disease models.
Data Presentation
The following tables represent typical quantitative data obtained using the this compound Biosensor System.
Table 1: Potency of Thrombin and a Selective PAR1 Agonist Peptide
| Compound | EC50 (nM) | Maximum BRET Ratio Change |
| α-Thrombin | 0.5 ± 0.1 | 0.25 ± 0.02 |
| SFLLRN (PAR1 Agonist Peptide) | 50 ± 5 | 0.23 ± 0.03 |
Table 2: Inhibition of Thrombin-Induced PAR1 Activation by a Novel Antagonist
| Antagonist Concentration (µM) | % Inhibition of Thrombin (1 nM) Response |
| 0.01 | 15 ± 3 |
| 0.1 | 48 ± 5 |
| 1 | 85 ± 4 |
| 10 | 98 ± 2 |
| IC50 | 0.12 µM |
Experimental Protocols
Protocol 1: General Protocol for Monitoring Thrombin-Mediated PAR1 Activation
This protocol describes the general steps for using the this compound Biosensor in a 96-well plate format.
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound Biosensor plasmid
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Coelenterazine h (luciferase substrate)
-
Thrombin (or other agonists)
-
Test compounds (e.g., antagonists)
-
White, clear-bottom 96-well plates
-
BRET-enabled microplate reader
Methodology:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Transfect the cells with the this compound Biosensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
-
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with 80 µL of assay buffer (e.g., HBSS).
-
If testing antagonists, add 10 µL of the test compound at various concentrations and incubate for the desired time (e.g., 15-30 minutes).
-
-
BRET Measurement:
-
Prepare a working solution of Coelenterazine h at a final concentration of 5 µM in the assay buffer.
-
Add 10 µL of the Coelenterazine h solution to each well.
-
Immediately place the plate in a BRET-enabled microplate reader and measure the baseline BRET ratio.
-
Add 10 µL of thrombin (or other agonist) to each well to achieve the desired final concentration.
-
Immediately begin kinetic BRET measurements, recording both the donor (luciferase) and acceptor (fluorescent protein) emissions simultaneously for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Normalize the data by subtracting the baseline BRET ratio from the agonist-stimulated BRET ratio.
-
For dose-response curves, plot the normalized BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For inhibition curves, plot the % inhibition against the logarithm of the antagonist concentration to determine the IC50.
-
Protocol 2: High-Throughput Screening (HTS) for PAR1 Antagonists
This protocol is adapted for a 384-well format for HTS applications.
Materials:
-
Same as Protocol 1, with the addition of:
-
White, solid-bottom 384-well plates
-
Automated liquid handling systems
Methodology:
-
Cell Plating:
-
Using an automated dispenser, seed HEK293 cells stably expressing the this compound Biosensor into 384-well plates at a density of 5 x 10^3 cells/well in 20 µL of culture medium.
-
Incubate for 24 hours.
-
-
Compound Addition:
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of test compounds from a compound library to the assay plate.
-
Include appropriate controls (e.g., vehicle, known antagonist).
-
-
Agonist and Substrate Addition:
-
Incubate the plate with the compounds for 15 minutes.
-
Using an automated liquid handler, add 5 µL of a pre-mixed solution containing Coelenterazine h (final concentration 5 µM) and thrombin (at a concentration that gives ~80% of the maximal response, e.g., EC80).
-
-
Signal Detection:
-
Immediately transfer the plate to a BRET-enabled plate reader and measure the endpoint BRET ratio after a 10-15 minute incubation.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the vehicle and positive controls.
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Visualizations
References
- 1. Thrombin-Mediated Direct Activation of Proteinase-Activated Receptor-2: Another Target for Thrombin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin inhibits tumor cell growth in association with up-regulation of p21(waf/cip1) and caspases via a p53-independent, STAT-1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Thrombin, a Mediator of Coagulation, Inflammation, and Neurotoxicity at the Neurovascular Interface: Implications for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 10. Lead Discovery | Bruker [bruker.com]
- 11. Ultra-high throughput-based screening for the discovery of antiplatelet drugs affecting receptor dependent calcium signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rendix in Deep Vein Thrombosis Research
Disclaimer: The following application notes and protocols are provided for a hypothetical compound named "Rendix." As of the latest search, there is no publicly available scientific literature or clinical data for a compound with this name in the context of deep vein thrombosis. The information presented here is a synthesized example based on the established mechanisms and research findings of Factor Xa inhibitors, a class of anticoagulant drugs used in the treatment and prevention of deep vein thrombosis (DVT). These notes are intended to serve as a template for researchers and drug development professionals.
Introduction
Deep Vein Thrombosis (DVT) is a significant medical condition characterized by the formation of a blood clot (thrombus) within a deep vein, most commonly in the legs. The primary goals of DVT treatment are to prevent the thrombus from growing, to prevent it from breaking off and traveling to the lungs (pulmonary embolism), and to reduce the long-term complications such as post-thrombotic syndrome. This compound is a hypothetical, orally bioavailable, direct Factor Xa inhibitor. By selectively and reversibly binding to Factor Xa, this compound blocks the conversion of prothrombin to thrombin, a key step in the coagulation cascade, thereby inhibiting thrombus formation and extension.
Mechanism of Action
This compound exerts its anticoagulant effect by directly inhibiting Factor Xa, both in its free form and when bound in the prothrombinase complex. This inhibition occurs at a critical juncture in the coagulation cascade, effectively reducing thrombin generation. Unlike indirect inhibitors that require a cofactor like antithrombin, this compound's action is direct and predictable.
Figure 1: Simplified signaling pathway showing the mechanism of action of this compound in inhibiting the coagulation cascade.
Quantitative Data from Preclinical and Clinical Studies (Hypothetical)
The following tables summarize hypothetical data from preclinical and clinical studies of this compound in the context of DVT.
Table 1: Preclinical Efficacy of this compound in a Murine DVT Model
| Treatment Group | Thrombus Weight (mg) | Thrombus Length (mm) | Bleeding Time (seconds) |
| Vehicle Control | 5.2 ± 0.8 | 10.5 ± 1.5 | 120 ± 15 |
| This compound (1 mg/kg) | 3.1 ± 0.5 | 6.2 ± 0.9 | 180 ± 20 |
| This compound (3 mg/kg) | 1.5 ± 0.3 | 3.1 ± 0.6 | 250 ± 25** |
| Warfarin (1 mg/kg) | 2.8 ± 0.6 | 5.9 ± 1.1* | 310 ± 30** |
*Data are presented as mean ± standard deviation. *p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control.
Table 2: Phase III Clinical Trial Outcomes for this compound in DVT Patients (Hypothetical)
| Outcome | This compound (20 mg once daily) (n=200) | Standard of Care (LMWH/VKA) (n=202) | Relative Risk (95% CI) | p-value |
| Recurrent VTE | 11% (22/200) | 19% (38/202) | 0.58 (0.35-0.96) | 0.03 |
| Major Bleeding | 0.5% (1/200) | 1.0% (2/202) | 0.50 (0.05-5.27) | 0.57 |
| Clinically Relevant Non-Major Bleeding | 2.5% (5/200) | 3.0% (6/202) | 0.84 (0.27-2.61) | 0.76 |
Experimental Protocols
Protocol 1: Murine Model of Stasis-Induced Deep Vein Thrombosis
This protocol describes a common method for inducing DVT in mice to evaluate the efficacy of anticoagulant compounds like this compound.
Figure 2: Experimental workflow for the murine model of stasis-induced deep vein thrombosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 7-0 silk)
-
This compound (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Ligate the IVC just below the renal veins using a 7-0 silk suture.
-
Ligate all visible side branches between the main ligature and the iliac bifurcation.
-
Close the abdominal wall in two layers.
-
Administer this compound or vehicle control via oral gavage at predetermined time points post-surgery.
-
After 48 hours, euthanize the mouse and re-expose the IVC.
-
Excise the IVC segment containing the thrombus.
-
Open the IVC longitudinally and remove the thrombus.
-
Measure the weight and length of the thrombus.
Protocol 2: In Vitro Factor Xa Activity Assay
This protocol outlines a method to determine the inhibitory activity of this compound on Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 8.4)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and purified Factor Xa.
-
Incubate the plate at 37°C for 10 minutes to allow this compound to bind to Factor Xa.
-
Add the chromogenic substrate to each well to initiate the reaction.
-
Measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Determine the IC50 value of this compound by plotting the percentage of Factor Xa inhibition against the logarithm of the this compound concentration.
Safety and Handling
This compound is a potent anticoagulant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. In case of accidental exposure, seek immediate medical attention. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion
The hypothetical compound this compound, as a direct Factor Xa inhibitor, demonstrates significant potential in the treatment of deep vein thrombosis based on the synthesized preclinical and clinical data. The provided protocols offer a framework for evaluating the efficacy and mechanism of action of similar compounds in a research setting. Further investigation into the long-term safety and efficacy of such compounds is warranted.
Application Notes and Protocols for Rendix (Dabigatran Etexilate) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rendix, the brand name for dabigatran (B194492) etexilate, is a potent and specific anticoagulant.[1] It is an orally administered prodrug that is rapidly converted in vivo to its active form, dabigatran.[2][3] Dabigatran is a competitive and reversible direct thrombin inhibitor (DTI), which specifically targets and inhibits both free and clot-bound thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][4] This direct mechanism of action prevents the thrombin-mediated conversion of fibrinogen to fibrin (B1330869), thereby inhibiting thrombus formation.[2][3] Unlike traditional anticoagulants, its effect is predictable, making it a valuable tool for preclinical research in murine models of thrombosis and hemostasis.[2]
Mechanism of Action
Dabigatran etexilate itself is pharmacologically inactive.[2] Following oral administration, it is absorbed and hydrolyzed by carboxylesterases in the gut, plasma, and liver to the active dabigatran moiety.[4] Dabigatran then binds directly to the active site of thrombin, neutralizing its enzymatic activity. This action inhibits the final steps of the coagulation cascade, including the formation of a fibrin clot and thrombin-induced platelet aggregation.[1] A key advantage of dabigatran is its ability to inhibit thrombin that is already bound within a fibrin clot, which may contribute to more effective anticoagulation compared to indirect inhibitors like heparin.[4][5]
Caption: Mechanism of this compound (Dabigatran Etexilate) action on the coagulation cascade.
Quantitative Data Summary
The following tables summarize dosages and their reported effects on coagulation parameters in various murine studies.
Table 1: this compound (Dabigatran Etexilate) Dosing in Murine Models
| Dose | Administration Route | Frequency | Study Focus | Reference |
|---|---|---|---|---|
| 37.5, 75, 112.5 mg/kg | Oral Gavage | 3 feedings at 8-hour intervals | Intracerebral Hemorrhage | [6] |
| 45 mg/kg | Oral Gavage | Twice daily (Mon-Fri) | Cerebral Amyloid Angiopathy | [7][8] |
| 60 mg/kg | Oral Gavage | Single dose (Sat-Sun) | Cerebral Amyloid Angiopathy | [7][8] |
| ~60 mg/kg/day | Mixed with food | Continuous (long-term) | Alzheimer's Disease Pathogenesis | [9] |
| 200 mg/kg/day | Oral Gavage | Daily (2 years) | Carcinogenicity Study |[1][10] |
Table 2: Pharmacokinetic & Pharmacodynamic Parameters in Mice
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Oral Bioavailability | Low; ~6.5% in humans | Prodrug design enhances absorption. | [4] |
| Half-life | ~15 minutes | Short half-life in mice necessitates frequent dosing for sustained effect. | [9] |
| Peak Plasma Concentration | ~1-3 hours post-administration | Time to maximum effect after oral gavage. | [11] |
| Plasma Concentration | 125.7-141.2 ng/mL (active) | Achieved with ~60 mg/kg/day in food. | [9] |
| Anticoagulant Effect | Prolongs aPTT, TT, and dTT | aPTT shows a dose-dependent, but non-linear, response. TT is highly sensitive. | [5][6] |
| Thrombin Inhibition | 2-fold less effective vs. mouse thrombin | Compared to human thrombin, requiring supra-therapeutic doses in mice. |[9] |
Experimental Protocols
Protocol 1: Preparation of this compound (Dabigatran Etexilate) for Oral Gavage
This protocol describes the preparation of a dosing solution from commercially available Pradaxa® (dabigatran etexilate) capsules.
Materials:
-
Pradaxa® (dabigatran etexilate) capsules (e.g., 110 mg)
-
Vehicle: Saline solution with 1% Dimethylsulfoxide (DMSO)
-
Mortar and pestle or micro-homogenizer
-
Analytical balance
-
Appropriate volume conical tubes or beakers
-
Vortex mixer and/or magnetic stirrer
-
Oral gavage needles (20-22 gauge, ball-tipped)
Procedure:
-
Calculate Dosage: Determine the total amount of dabigatran etexilate needed based on the number of animals, their average body weight, and the target dose (e.g., 75 mg/kg).
-
Extract Pellets: Carefully open the required number of capsules and weigh the pellets containing dabigatran etexilate.
-
Prepare Vehicle: Prepare the required volume of saline containing 1% DMSO.
-
Dissolve Drug: Add the weighed pellets to the vehicle. One study dissolved a 110 mg tablet in a solution to create concentrations of 10 mg/ml, 20 mg/ml, or 30 mg/ml for dosing.[6]
-
Homogenize: Use a mortar and pestle or a micro-homogenizer to crush the pellets and facilitate dissolution. Vigorously vortex or stir the suspension until it is uniform. Note: The solution may not be perfectly clear. Ensure it is consistently mixed before each administration.
-
Administration: Administer the prepared solution to mice via oral gavage. A typical volume for a 40g mouse is 0.15 mL.[6]
Protocol 2: Induction of Anticoagulation for Thrombosis Models
This protocol outlines the steps for administering this compound to achieve an anticoagulant effect prior to inducing experimental thrombosis.
Materials:
-
Prepared this compound (Dabigatran Etexilate) solution (from Protocol 1)
-
Male C57BL/6 or CD-1 mice (8-12 weeks old)
-
Vehicle control (e.g., Saline with 1% DMSO)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (with free access to water) to ensure consistent drug absorption, as food can delay absorption.[12]
-
Dosing:
-
Treatment Group: Administer the calculated dose of this compound solution (e.g., 37.5-75 mg/kg) via oral gavage.[13]
-
Control Group: Administer an equivalent volume of the vehicle control solution via oral gavage.
-
-
Timing: Administer the gavage 30-60 minutes before the planned surgical procedure or thrombosis induction to coincide with the peak plasma concentration of the drug.[3]
-
Proceed with Model: After the waiting period, proceed with the experimental model (e.g., FeCl₃-induced carotid artery thrombosis or IVC ligation).[3]
Caption: General experimental workflow for a murine thrombosis model using this compound.
Protocol 3: Assessment of Anticoagulation Status
This protocol describes the collection of blood and subsequent analysis to confirm the anticoagulant effect of this compound.
Materials:
-
Anticoagulant tubes (3.2% sodium citrate)
-
Syringes and needles for blood collection
-
Microcentrifuge
-
Coagulation analyzer
-
Reagents for Activated Partial Thromboplastin Time (aPTT) and Thrombin Time (TT) or diluted Thrombin Time (dTT) assays
Procedure:
-
Blood Collection: At the desired time point post-gavage (e.g., 1-2 hours for peak effect), collect blood via an appropriate method (e.g., cardiac puncture for terminal studies or retro-orbital/facial vein for survival studies).
-
Prepare Plasma: Immediately transfer the collected blood into a sodium citrate (B86180) tube and gently invert to mix. The typical ratio is 9 parts blood to 1 part anticoagulant.[2]
-
Centrifugation: Centrifuge the sample (e.g., at 2000 x g for 15 minutes) to obtain platelet-poor plasma.[2]
-
Coagulation Assays:
-
Perform aPTT and TT or dTT assays on the collected plasma using a coagulation analyzer according to the manufacturer's instructions.
-
The TT and dTT are the most sensitive and specific functional assays for measuring dabigatran's activity.[5][14] The aPTT will be prolonged but does not respond linearly to the dose.[14]
-
-
Data Analysis: Compare the clotting times of the this compound-treated group to the vehicle-control group using appropriate statistical methods to confirm the level of anticoagulation.[2]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Anticoagulation with the oral direct thrombin inhibitor dabigatran does not enlarge hematoma volume in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Dabigatran in Mouse Models of Aging and Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Dabigatran in Mouse Models of Aging and Cerebral Amyloid Angiopathy [frontiersin.org]
- 9. Long-term dabigatran treatment delays Alzheimer’s disease pathogenesis in the TgCRND8 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 12. Dabigatran - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedure for Rendix handling and storage
1. Introduction
These application notes provide a comprehensive standard operating procedure (SOP) for the safe and effective handling and storage of Rendix, a novel compound under investigation for its therapeutic potential. Adherence to these guidelines is crucial to ensure the integrity of the compound, the validity of experimental results, and the safety of laboratory personnel. This document is intended for researchers, scientists, and drug development professionals actively working with this compound.
2. Compound Information
-
Chemical Name: 4-(2-((6-chloro-1H-benzo[d]imidazol-2-yl)thio)acetamido)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
-
Molecular Formula: C₂₀H₁₇ClN₆O₃S₃
-
Molecular Weight: 553.1 g/mol
-
Appearance: White to off-white crystalline powder.
-
Solubility: Soluble in DMSO and DMF; sparingly soluble in ethanol (B145695); insoluble in water.
3. Receiving and Initial Inspection
Upon receipt of a shipment containing this compound, perform the following steps:
-
Visually inspect the exterior of the shipping container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the compound name, lot number, and hazard symbols.
-
Ensure the integrity of the primary container seal has not been compromised.
-
Log the receipt of the compound in the laboratory's chemical inventory system, noting the date of receipt, supplier, lot number, and quantity.
4. Storage
Proper storage is critical to maintain the stability and purity of this compound.
-
Short-Term Storage (≤ 30 days): Store this compound in its original, tightly sealed container at 2-8°C, protected from light and moisture.
-
Long-Term Storage (> 30 days): For long-term storage, aliquot the powder into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C in a desiccated environment.
-
Solution Storage: this compound solutions in DMSO or DMF can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
5. Data Presentation: Stability and Solubility
The following tables summarize key quantitative data for this compound.
Table 1: this compound Powder Stability
| Storage Condition | Timepoint | Purity (%) by HPLC |
| 2-8°C, Dark, Dry | 30 Days | 99.8% |
| 2-8°C, Dark, Dry | 90 Days | 99.5% |
| 25°C, Ambient Light | 30 Days | 97.1% |
| -20°C, Dark, Dry | 12 Months | 99.9% |
Table 2: this compound Solution Stability (in DMSO)
| Storage Condition | Timepoint | Purity (%) by HPLC |
| 2-8°C | 24 Hours | 99.7% |
| 25°C | 24 Hours | 98.2% |
| -20°C | 3 Months | 99.5% |
| -80°C | 6 Months | 99.8% |
Table 3: this compound Solubility
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| DMF | > 50 |
| Ethanol | ~ 1.5 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
6. Experimental Protocols
6.1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing: Allow the this compound vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.531 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Gently vortex or sonicate the solution at room temperature until all the this compound powder is completely dissolved.
-
Storage: Store the stock solution in amber glass vials at -80°C.
6.2. General Handling Procedures
-
Always handle this compound powder in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of the powder by using appropriate engineering controls and respiratory protection if necessary.
-
Prevent skin and eye contact. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
7. Visualizations
Caption: Workflow for receiving, storing, handling, and disposing of this compound.
Caption: Proposed signaling pathway for this compound activity.
8. Spill and Emergency Procedures
-
Minor Spill (Powder):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid raising dust.
-
Wet the towels with a 70% ethanol solution to dampen the powder.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a suitable laboratory detergent, followed by a 70% ethanol rinse.
-
-
Major Spill:
-
Evacuate the entire laboratory and alert others in the vicinity.
-
Contact the institution's Environmental Health and Safety (EHS) office immediately.
-
Restrict access to the area until EHS personnel have cleared it.
-
9. Waste Disposal
All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. This includes unused this compound powder, contaminated consumables (e.g., pipette tips, vials), and solutions.
10. Revision History
-
Version 1.0 (2025-12-15): Initial release of the document.
Application Notes and Protocols: In Vitro Thrombin Generation Assay for the Evaluation of Direct Thrombin Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The in vitro thrombin generation assay (TGA) is a global hemostasis assay that provides a comprehensive assessment of the coagulation potential of a plasma sample. Unlike traditional clotting tests such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), which measure the time to clot formation, the TGA monitors the entire process of thrombin generation and decay. This provides a more detailed and physiologically relevant picture of hemostasis. The resulting thrombin generation curve, or thrombogram, is characterized by several key parameters, including the lag time, time to peak, peak height, and the endogenous thrombin potential (ETP).[1][2] These parameters offer insights into the initiation, propagation, and inhibition phases of coagulation.
This application note provides a detailed protocol for a fluorogenic in vitro thrombin generation assay and demonstrates its utility in the evaluation of direct thrombin inhibitors, using Dabigatran as a primary example. It is important to note that "Rendix" is an old brand name for the drug Dabigatran etexilate, a direct thrombin inhibitor, and not a commercially available thrombin generation assay kit.
Principle of the Assay:
The fluorogenic thrombin generation assay is based on the cleavage of a thrombin-specific fluorogenic substrate. In the presence of a trigger (e.g., tissue factor and phospholipids), the coagulation cascade is initiated in a plasma sample, leading to the generation of thrombin. The generated thrombin then cleaves the fluorogenic substrate, releasing a fluorescent molecule. The increase in fluorescence over time is continuously monitored by a fluorometer and is proportional to the amount of active thrombin present in the sample.[3][4] A calibration curve is used to convert the fluorescence signal into thrombin concentration (nM).
Key Parameters of the Thrombogram
The thrombogram is a graphical representation of thrombin concentration over time. The key parameters derived from this curve are:
-
Lag Time (min): The time from the initiation of the reaction until the start of thrombin generation. It reflects the initiation phase of coagulation.[2]
-
Time to Peak (min): The time taken to reach the maximum thrombin concentration.[2]
-
Peak Height (nM): The maximum concentration of thrombin generated. It represents the balance between thrombin formation and inhibition.[2]
-
Endogenous Thrombin Potential (ETP) (nM*min): The area under the thrombin generation curve, representing the total amount of thrombin generated over time.[2][5]
-
Velocity Index (nM/min): The rate of thrombin generation during the propagation phase.[2]
Application in Drug Development: Evaluation of Dabigatran (formerly this compound)
The TGA is a valuable tool in drug discovery and development for assessing the efficacy and mechanism of action of anticoagulant drugs. Dabigatran is a direct thrombin inhibitor that binds to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and inhibiting further thrombin-mediated activation of coagulation factors.[6] The TGA can effectively quantify the inhibitory effect of Dabigatran on thrombin generation.
Data Presentation
The following tables summarize the expected effects of increasing concentrations of Dabigatran on the key parameters of the thrombin generation assay, based on published literature.[7]
Table 1: Effect of Dabigatran on Thrombin Generation Parameters (Leaflet-Induced)
| Dabigatran Concentration (ng/mL) | Lag Time (min) | Peak Thrombin (nM) | ETP (nM*min) |
| 0 | Normal | Normal | Normal |
| 50 | Slightly Increased | Slightly Decreased | Slightly Decreased |
| 100 | Increased | Decreased | Decreased |
| 200 | Significantly Increased | Significantly Decreased | Significantly Decreased |
| 400 | Markedly Increased | Markedly Decreased | Markedly Decreased |
| 800 | Markedly Increased | Markedly Decreased | Markedly Decreased |
Note: "Normal" represents the baseline value in the absence of the inhibitor. The terms "Slightly," "Increased," "Significantly," and "Markedly" indicate the relative change with increasing drug concentration.
Table 2: Summary of Dabigatran's Impact on Thrombin Generation
| Parameter | Effect of Dabigatran | Rationale |
| Lag Time | Prolonged | Inhibition of initial thrombin feedback loops. |
| Time to Peak | Prolonged | Slower propagation phase due to thrombin inhibition. |
| Peak Height | Reduced | Direct inhibition of thrombin activity, leading to a lower maximum concentration. |
| ETP | Reduced | Overall decrease in the total amount of thrombin generated. |
Experimental Protocols
Materials
-
Fluorometer with temperature control (37°C) and software for kinetic analysis.
-
96-well black microplates.
-
Platelet-poor plasma (PPP) prepared from citrated whole blood.
-
Thrombin calibrator (commercially available).
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC).
-
Trigger solution (containing recombinant tissue factor and phospholipids).
-
FluCa buffer (containing calcium chloride).
-
Dabigatran or other anticoagulant compounds for testing.
-
Phosphate-buffered saline (PBS).
Preparation of Reagents
-
Platelet-Poor Plasma (PPP): Collect whole blood into citrate (B86180) tubes. Centrifuge at 2000 x g for 15 minutes at room temperature. Carefully collect the supernatant (PPP) without disturbing the buffy coat. A second centrifugation step can be performed to ensure platelet removal. Aliquot and store at -80°C until use.
-
Thrombin Calibrator: Reconstitute according to the manufacturer's instructions. Prepare a dilution series in PPP to generate a calibration curve.
-
Fluorogenic Substrate: Reconstitute in DMSO and then dilute to the working concentration in a suitable buffer as recommended by the manufacturer.
-
Trigger Solution: Reconstitute and dilute to the desired concentration. The concentration of tissue factor can be adjusted to modulate the sensitivity of the assay.[2]
-
Dabigatran Solutions: Prepare a stock solution of Dabigatran in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in PPP to achieve the desired final concentrations for testing.
Experimental Procedure
-
Pre-warm Reagents: Pre-warm the microplate, PPP samples, trigger solution, and FluCa buffer to 37°C.
-
Pipetting:
-
Add 80 µL of PPP (containing the test compound or vehicle control) to each well of the 96-well plate.
-
For the calibration wells, add 80 µL of the thrombin calibrator dilutions.
-
Place the plate in the fluorometer and allow it to incubate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Dispense 20 µL of the trigger/substrate mixture (pre-warmed) into each well.
-
Immediately after, dispense 20 µL of the pre-warmed FluCa buffer into each well to start the coagulation process.
-
-
Data Acquisition:
-
Start the kinetic reading on the fluorometer immediately after the addition of the FluCa buffer.
-
Measure the fluorescence intensity at an excitation wavelength of 390 nm and an emission wavelength of 460 nm at regular intervals (e.g., every 20 seconds) for at least 60 minutes.
-
-
Data Analysis:
-
The software will automatically convert the rate of fluorescence generation into thrombin concentration using the calibration curve.
-
The software will then generate the thrombogram and calculate the key parameters: Lag Time, Time to Peak, Peak Height, and ETP.
-
Visualizations
Coagulation Cascade and the Action of Dabigatran
Caption: The coagulation cascade highlighting the central role of Thrombin and the inhibitory action of Dabigatran.
Experimental Workflow for the Thrombin Generation Assay
Caption: A streamlined workflow for performing the in vitro thrombin generation assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin generation: a global coagulation procedure to investigate hypo- and hyper-coagulability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabigatran is Less Effective Than Warfarin at Attenuating Mechanical Heart Valve-Induced Thrombin Generation - PMC [pmc.ncbi.nlm.nih.gov]
Rendix (Dabigatran Etexilate) as a Tool for Studying Coagulation Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rendix, the brand name for dabigatran (B194492) etexilate, is a potent, direct, competitive, and reversible inhibitor of thrombin (Factor IIa).[1] Its high specificity and oral bioavailability have established it as a significant anticoagulant in clinical practice. For researchers and drug development professionals, this compound serves as a valuable tool for investigating the coagulation cascade, studying bleeding and thrombotic disorders, and assessing the efficacy of novel pro- or anti-thrombotic agents.
These application notes provide a comprehensive overview of the use of this compound in in vitro coagulation studies. Detailed protocols for key assays, data presentation for expected outcomes, and visualizations of the underlying biological and experimental processes are included to facilitate its application in a research setting.
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active form, dabigatran.[1] Dabigatran directly binds to the active site of both free and clot-bound thrombin, thereby inhibiting its enzymatic activity.[2][3] Thrombin is a critical serine protease in the coagulation cascade responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot.[3] By inhibiting thrombin, this compound effectively blocks the final common pathway of coagulation.
Caption: Mechanism of this compound in the Coagulation Cascade.
Data Presentation
The primary effect of this compound in coagulation assays is a concentration-dependent prolongation of clotting times. The following tables summarize expected results from in vitro studies using human plasma spiked with varying concentrations of dabigatran.
Table 1: Effect of this compound (Dabigatran) on Activated Partial Thromboplastin Time (aPTT)
| Dabigatran Concentration (ng/mL) | Mean aPTT (seconds) | Fold Increase from Baseline |
| 0 (Baseline) | 32 | 1.0 |
| 50 | 45 | 1.4 |
| 100 | 60 | 1.9 |
| 200 | 85 | 2.7 |
| 400 | 120 | 3.8 |
Note: aPTT values can vary depending on the specific reagents and instrumentation used.[4]
Table 2: Effect of this compound (Dabigatran) on Thrombin Generation Assay (TGA)
| Dabigatran Concentration (µM) | Endogenous Thrombin Potential (ETP) (% of control) | Peak Thrombin (% of control) | Lag Time (minutes) |
| 0 (Control) | 100 | 100 | 3.5 |
| 0.1 | 85 | 70 | 5.0 |
| 0.5 | 40 | 30 | 10.2 |
| 1.0 | 15 | 10 | 18.5 |
Note: TGA parameters are highly dependent on the tissue factor concentration and the specific assay setup.
Experimental Protocols
Preparation of this compound (Dabigatran)-Spiked Plasma
Objective: To prepare plasma samples with known concentrations of dabigatran for use in in vitro coagulation assays.
Materials:
-
Dabigatran powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pooled normal human plasma (citrated)
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Prepare a stock solution of dabigatran in DMSO. The concentration of the stock solution should be at least 1000-fold higher than the highest desired final concentration in plasma to minimize the final DMSO concentration.
-
Thaw pooled normal human plasma at 37°C.
-
Centrifuge the plasma at 2000 x g for 10 minutes to remove any cryoprecipitate.
-
Prepare serial dilutions of the dabigatran stock solution in DMSO.
-
Add a small, precise volume of each dabigatran dilution to aliquots of the pooled normal plasma to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400 ng/mL). The final concentration of DMSO in the plasma should be less than 1%.
-
Gently mix the spiked plasma samples by inverting the tubes several times.
-
Incubate the spiked plasma at 37°C for 30 minutes to allow for equilibration.
-
The dabigatran-spiked plasma is now ready for use in coagulation assays.
Caption: General Experimental Workflow.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To measure the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
Dabigatran-spiked plasma samples
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer
-
Water bath or heating block at 37°C
Protocol:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 50 µL of a dabigatran-spiked plasma sample into a coagulometer cuvette.
-
Incubate the plasma at 37°C for 3 minutes.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the plasma-reagent mixture for a further 3-5 minutes at 37°C (the incubation time may vary depending on the reagent manufacturer's instructions).
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for a clot to form. This is the aPTT in seconds.
-
Repeat for all dabigatran concentrations and control samples.
Thrombin Generation Assay (TGA)
Objective: To provide a comprehensive assessment of the effect of this compound on the overall potential of a plasma sample to generate thrombin.
Materials:
-
Dabigatran-spiked plasma samples
-
Tissue factor (TF) reagent (low concentration)
-
Phospholipid vesicles
-
Fluorogenic thrombin substrate
-
Calcium chloride (CaCl2) solution
-
Thrombin calibrator
-
Fluorometer with a plate reader capable of kinetic measurements at 37°C
Protocol:
-
In a 96-well microplate, add 80 µL of each dabigatran-spiked plasma sample to separate wells.
-
In separate wells, prepare a thrombin calibration curve according to the manufacturer's instructions.
-
Add 20 µL of the TF/phospholipid reagent to each well containing plasma.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate thrombin generation by adding 20 µL of the fluorogenic substrate/CaCl2 solution to all wells simultaneously using a multi-channel pipette.
-
Immediately place the plate in the fluorometer and begin kinetic reading of fluorescence intensity over time (typically for 60-90 minutes).
-
The software will use the thrombin calibrator to convert the fluorescence signal into thrombin concentration, generating a thrombogram for each sample.
-
From the thrombogram, key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin can be calculated.
Caption: Logical Relationship of this compound in Coagulation Assays.
Conclusion
This compound (dabigatran etexilate) is a powerful and specific tool for researchers studying coagulation. Its direct and reversible inhibition of thrombin allows for the controlled modulation of the coagulation cascade in vitro. By utilizing the protocols and understanding the expected outcomes outlined in these application notes, scientists can effectively employ this compound to investigate the mechanisms of coagulation disorders, evaluate novel therapeutic agents, and further our understanding of hemostasis and thrombosis.
References
Troubleshooting & Optimization
Rendix Technical Support Center: Troubleshooting Insolubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing the insolubility of the recombinant protein Rendix in aqueous buffers. The following sections are designed in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My freshly purified this compound immediately precipitates when I place it in my standard phosphate-buffered saline (PBS). Why is this happening?
A1: Immediate precipitation of this compound upon introduction to a new buffer is often due to a few key factors. This compound is a recombinant protein with a high proportion of hydrophobic amino acids and a theoretical isoelectric point (pI) of 6.5. When the buffer pH is close to the protein's pI, its net charge approaches zero, minimizing electrostatic repulsion between molecules and leading to aggregation and precipitation. Standard PBS has a pH of ~7.4, which is close enough to the pI of this compound to cause solubility issues. Additionally, the specific ionic strength of the buffer may not be optimal for keeping this compound soluble.
Q2: What is the single most important first step in troubleshooting this compound insolubility?
A2: The most critical first step is to ensure your buffer's pH is at least 1 to 1.5 units away from the protein's isoelectric point (pI) of 6.5. For this compound, this means using a buffer with a pH of ≤ 5.5 or ≥ 7.5. This adjustment increases the net charge on the protein, enhancing electrostatic repulsion between molecules and thereby promoting solubility.
Q3: I've adjusted the pH, but I'm still seeing some precipitation over time. What should I try next?
A3: After pH, the next factor to optimize is the ionic strength of your buffer by adjusting the salt concentration. For some proteins, increasing salt concentration (e.g., adding NaCl) can enhance solubility through a "salting-in" effect, where ions shield charged patches on the protein surface. However, for hydrophobic proteins like this compound, excessively high salt concentrations can lead to a "salting-out" effect, promoting aggregation. A systematic screen of salt concentrations is recommended.
Q4: Are there any additives or excipients that can help keep this compound soluble?
A4: Yes, several classes of additives can improve the solubility and stability of aggregation-prone proteins like this compound. These include:
-
Amino Acids: L-arginine and L-glutamate (often used together) are highly effective at preventing aggregation by interacting with both charged and hydrophobic regions on the protein surface.
-
Sugars and Polyols: Glycerol (B35011), sucrose, or trehalose (B1683222) can stabilize proteins and are often used as cryoprotectants.
-
Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize protein aggregates without causing denaturation.
-
Reducing Agents: If this compound has cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that lead to aggregation.
Troubleshooting Guides
Issue 1: this compound Precipitates During Concentration
My this compound solution is clear at low concentrations, but it precipitates when I try to concentrate it for my experiments. How can I resolve this?
High protein concentrations can favor aggregation. If you observe precipitation during concentration, consider the following strategies:
-
Strategy 1: Optimize Buffer with Additives. Before concentrating, dialyze your this compound sample into a buffer that has been optimized for solubility. The addition of 50 mM L-arginine/L-glutamate and 5-10% glycerol is a good starting point.
-
Strategy 2: Slower Concentration at a Lower Temperature. Concentrate your protein slowly at 4°C to minimize thermal stress that can lead to unfolding and aggregation. However, be aware that some proteins are less stable at lower temperatures.
-
Strategy 3: Use a Higher Volume. If possible for your downstream application, work with a larger volume of less concentrated this compound.
Issue 2: this compound, Expressed as Inclusion Bodies, Fails to Refold Properly
I have successfully solubilized this compound from E. coli inclusion bodies using a strong denaturant (e.g., 8M urea), but it precipitates when I try to remove the denaturant during refolding. What's going wrong?
The transition from a denatured state to a properly folded, soluble protein is a critical step that is prone to aggregation. Rapid removal of the denaturant is a common cause of misfolding and precipitation.
-
Strategy 1: Step-Wise Dialysis. Instead of a single buffer exchange, perform a gradual, step-wise dialysis to remove the denaturant. This slow removal gives the protein more time to find its correct native conformation.
-
Strategy 2: Refolding by Dilution. A simple and often effective method is to rapidly dilute the solubilized protein into a large volume of refolding buffer. This quickly lowers the protein and denaturant concentration, favoring intramolecular folding over intermolecular aggregation.
-
Strategy 3: Include Additives in the Refolding Buffer. The presence of additives can significantly improve refolding yields. L-arginine is known to suppress aggregation during refolding. Including a redox system (e.g., reduced and oxidized glutathione) can also be crucial if this compound has disulfide bonds.
Data Presentation
Table 1: Effect of pH and NaCl Concentration on this compound Solubility
| Buffer pH | NaCl Concentration (mM) | % Soluble this compound (Post-Dialysis) |
| 6.5 (pI) | 150 | < 5% |
| 7.5 | 50 | 65% |
| 7.5 | 150 | 85% |
| 7.5 | 500 | 70% |
| 8.5 | 50 | 75% |
| 8.5 | 150 | 95% |
| 8.5 | 500 | 80% |
Table 2: Effect of Common Additives on this compound Solubility at pH 8.5, 150 mM NaCl
| Additive | Concentration | % Soluble this compound |
| None (Control) | - | 95% |
| L-Arginine + L-Glutamate | 50 mM (each) | > 99% |
| Glycerol | 10% (v/v) | 98% |
| Tween 20 | 0.01% (v/v) | 97% |
Experimental Protocols
Protocol 1: Buffer Optimization Screen for this compound Solubility
This protocol uses a 96-well filter plate to rapidly screen different buffer conditions.
-
Preparation of Buffers: Prepare a range of buffers with varying pH values (e.g., pH 5.5, 7.5, 8.5) and NaCl concentrations (e.g., 50 mM, 150 mM, 500 mM).
-
Sample Preparation: Start with a concentrated, partially soluble stock of this compound.
-
Dilution: In a 96-well plate, dilute the this compound stock 1:20 into each of the different buffer conditions.
-
Incubation: Incubate the plate at 4°C for 1 hour with gentle agitation.
-
Filtration: Transfer the contents of the plate to a 96-well filter plate (e.g., with a 0.22 µm membrane) and centrifuge to separate soluble protein (filtrate) from aggregated protein (retentate).
-
Quantification: Measure the protein concentration of the filtrate using a Bradford assay or by measuring absorbance at 280 nm. The condition with the highest protein concentration in the filtrate is the optimal buffer for solubility.
Protocol 2: Step-Wise Dialysis for Refolding this compound
This protocol is for refolding this compound that has been solubilized from inclusion bodies in 8M Urea.
-
Solubilization: Resuspend washed inclusion bodies in a buffer containing 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM DTT, and 8 M Urea. Stir for 1 hour at room temperature to fully solubilize the protein.
-
Clarification: Centrifuge the solution at high speed (>15,000 x g) for 20 minutes to pellet any insoluble material.
-
First Dialysis: Place the supernatant in dialysis tubing (with an appropriate molecular weight cutoff) and dialyze against a 100-fold volume of the same buffer containing 4 M Urea for 4-6 hours at 4°C.
-
Second Dialysis: Transfer the dialysis bag to a fresh buffer containing 2 M Urea for 4-6 hours.
-
Third Dialysis: Transfer the dialysis bag to a fresh buffer containing 1 M Urea for 4-6 hours.
-
Final Dialysis: Perform two final dialysis steps against the final buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 50 mM L-Arginine/L-Glutamate) for 4-6 hours each, and then overnight.
-
Recovery: Recover the refolded protein from the dialysis tubing and centrifuge to remove any precipitated protein. Assess the concentration and purity of the soluble fraction.
Visualizations
Caption: A troubleshooting workflow for this compound insolubility.
Caption: A hypothetical signaling pathway involving this compound.
Technical Support Center: Prevention of Rendix Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you identify and prevent the degradation of Rendix in your experimental setups. Ensuring the stability of this compound is critical for obtaining accurate, reproducible, and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is susceptible to three primary degradation pathways:
-
Oxidation: The chemical structure of this compound is prone to oxidation, which can be initiated by exposure to ambient oxygen, heat, light, or trace metal ions.[1] This is a common degradation pathway for many small molecules.[1]
-
Hydrolysis: In aqueous environments like cell culture media or buffers, this compound can undergo hydrolysis, where a chemical bond is cleaved by reaction with water.[1] Functional groups such as esters or amides are particularly susceptible.[1]
-
Photolysis: Exposure to light, especially UV light, can provide the energy to break chemical bonds within the this compound molecule, leading to photodegradation.[2]
Q2: How can I detect if my this compound solution has degraded?
A2: Degradation can be identified through several methods:
-
Visual Inspection: Look for a color change (e.g., a colorless solution turning yellow) or the formation of precipitates. While easy to perform, this method is not always reliable as degradation products can be soluble and colorless.[3]
-
Biological Activity Assays: A gradual or sudden loss of the expected biological effect, or a decrease in potency (i.e., a rightward shift in the dose-response curve), is a strong indicator of degradation.[4]
-
Analytical Methods: The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods can separate and quantify this compound from its degradation products, providing a precise measure of purity.[5]
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: Proper preparation and storage are crucial for maintaining the integrity of this compound.[6]
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.[3][7]
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[8] Prepare the stock solution at a high concentration (e.g., 10-20 mM) to minimize the volume of solvent added to your experimental system.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into small, single-use volumes in tightly sealed vials.[9][10]
-
Storage Conditions: Store aliquots at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[9] Always protect vials from light by using amber vials or by wrapping them in foil.[11]
Q4: My in-vitro assay results with this compound are inconsistent. What should I check first?
A4: Inconsistent results are a common challenge and can often be traced back to compound stability or handling.[12][13]
-
Check Your Stock Solution: If possible, verify the purity of your current this compound stock solution using HPLC.[3] If degradation is confirmed or suspected, prepare a fresh stock solution from powder.[4]
-
Review Handling Procedures: Ensure you are using single-use aliquots to avoid freeze-thaw cycles.[9] Confirm that working solutions are prepared fresh for each experiment.[13]
-
Assess Stability in Media: this compound may be unstable in your specific cell culture media.[2] It is advisable to determine its stability over the time course of your experiment.[2]
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.5%).[9] Always include a vehicle control (media with solvent only) in your experiments.[8]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Long-Term Cell Culture Experiments
| Potential Cause | Recommended Solution |
| Chemical Degradation in Media | This compound may be unstable at 37°C in the aqueous, slightly alkaline environment of cell culture media.[2] Action: Perform a time-course stability study by incubating this compound in your specific media at 37°C and analyzing samples by HPLC at various time points (e.g., 0, 8, 24, 48 hours).[2] If degradation is significant, consider replenishing the media with fresh this compound at regular intervals. |
| Cellular Metabolism | The cells themselves may be metabolizing this compound into an inactive form.[2] Action: Analyze the cell culture supernatant over time using LC-MS to detect potential metabolites of this compound. |
| Adsorption to Labware | This compound may non-specifically bind to the plastic surfaces of culture plates or tubes, reducing its effective concentration.[2] Action: Consider using low-binding microplates. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help, if compatible with your assay. |
Issue 2: Precipitate Forms When Diluting this compound Stock in Aqueous Buffer/Media
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound is highly soluble in organic solvents like DMSO but may have poor solubility in aqueous solutions, causing it to "crash out".[6] Action: Avoid making large dilution steps directly from the DMSO stock into the aqueous buffer.[7] Perform intermediate serial dilutions in DMSO first, before making the final dilution into your aqueous medium.[7] Ensure vigorous mixing or vortexing immediately after the final dilution. |
| Solvent Concentration | The final concentration of DMSO in the working solution may be too low to maintain this compound solubility. Action: Ensure the final working concentration of this compound does not exceed its solubility limit in the final solvent mixture. Gentle warming or sonication can sometimes help redissolve precipitates, but this should be done cautiously as heat can accelerate degradation.[14][15] |
Data Presentation
Table 1: Hypothetical Stability of 10 mM this compound Stock Solution in Anhydrous DMSO
This table summarizes the expected degradation of a this compound stock solution under various storage conditions, as determined by HPLC analysis of purity.
| Storage Condition | Time Point | Purity (%) | Observations |
| -80°C (Protected from Light) | 1 Month | 99.8% | Optimal for long-term storage. |
| 3 Months | 99.5% | Minimal degradation. | |
| 6 Months | 99.1% | Highly stable. | |
| -20°C (Protected from Light) | 1 Month | 99.2% | Suitable for short-term storage. |
| 3 Months | 97.5% | Noticeable degradation begins. | |
| 6 Months | 94.8% | Significant degradation; not recommended. | |
| 4°C (Protected from Light) | 24 Hours | 98.0% | Not recommended for storage beyond one day. |
| 1 Week | 85.1% | Unstable; significant degradation. | |
| Room Temp (Ambient Light) | 8 Hours | 88.3% | Rapid degradation. |
| 24 Hours | 70.2% | Highly unstable. | |
| Repeated Freeze-Thaw (5 cycles) | - | 96.5% | Each cycle contributes to degradation. Avoid. |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated, stable stock solution of this compound for use in experimental assays.
Materials:
-
This compound powder (confirm molecular weight from Certificate of Analysis)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade[3]
-
Sterile, amber microcentrifuge tubes or glass vials[11]
-
Calibrated analytical balance and sterile pipette tips
Methodology:
-
Calculation: Determine the mass of this compound powder needed. For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * (1000 mg / 1 g)
-
Weighing: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[10] In a sterile environment, carefully weigh the calculated mass of this compound powder into a sterile amber vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.[14]
-
Mixing: Cap the vial securely and vortex for 1-2 minutes until the powder is completely dissolved.[14] Visually inspect the solution to ensure no solid particles remain.[14]
-
Aliquoting & Storage: To prevent contamination and degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, labeled amber microcentrifuge tubes.[9]
-
Storage: Store the aliquots at -80°C for long-term use.[9]
Protocol 2: HPLC Method for Assessing this compound Purity
Objective: To develop a stability-indicating HPLC method to separate this compound from its potential degradation products and quantify its purity.[5]
Instrumentation & Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Methodology:
-
Sample Preparation: Dilute a sample of the this compound stock solution to a final concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation:
-
Identify the main peak corresponding to intact this compound based on its retention time.
-
Integrate the peak area of the this compound peak and all other peaks (impurities/degradants).
-
Calculate purity as: Purity (%) = (Peak Area of this compound / Total Peak Area of all peaks) * 100.
-
In a stability study, a decrease in the this compound peak area and the appearance of new peaks over time indicates degradation.[3]
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Key handling steps and primary degradation pathways for this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound assay results.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. captivatebio.com [captivatebio.com]
- 10. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Rendix concentration for effective anticoagulation
Welcome to the technical support center for Rendix, a novel direct inhibitor of Factor Xa (FXa). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing this compound concentrations for effective and reproducible in vitro anticoagulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible direct inhibitor of Factor Xa. It binds to the active site of both free FXa and FXa within the prothrombinase complex. By inhibiting FXa, this compound blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a critical step in the coagulation cascade. This ultimately prevents the formation of a fibrin (B1330869) clot.
Q2: What is a typical starting concentration range for in vitro experiments?
A2: For initial dose-finding studies, a broad concentration range is recommended. A typical starting point would be a serial dilution from 1 µM down to 1 nM. The effective concentration (EC50) for this compound in human plasma is generally expected to fall within the low to mid-nanomolar range. Refer to the data tables below for more specific guidance.
Q3: Which assays are recommended to measure this compound's anticoagulant effect?
A3: The most common and recommended assays are:
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. It is expected to show a concentration-dependent prolongation with this compound.
-
Activated Partial Thromboplastin (B12709170) Time (aPTT): Measures the integrity of the intrinsic and common pathways. It will also be prolonged by this compound, but PT is often more sensitive to FXa inhibitors.
-
Thrombin Generation Assay (TGA): A more comprehensive method to assess overall coagulation potential. This compound will show a concentration-dependent decrease in key parameters like peak thrombin and Endogenous Thrombin Potential (ETP).
-
Anti-Xa Chromogenic Assay: Directly measures the inhibition of FXa activity and is the most specific assay for quantifying this compound's activity.
Troubleshooting Guide
Problem: High variability between experimental replicates.
-
Possible Cause 1: Reagent Handling. Inconsistent thawing of plasma (e.g., not at 37°C), improper mixing of reagents, or using reagents past their stability window after reconstitution.
-
Solution: Ensure all reagents, including plasma and this compound dilutions, are brought to the correct temperature (typically 37°C) before use. Mix all solutions thoroughly but gently by inversion. Always prepare fresh reagents and use them within their specified stability time.
-
-
Possible Cause 2: Pipetting Error. Inaccurate or inconsistent pipetting, especially of small volumes for serial dilutions.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being transferred. When preparing serial dilutions, ensure proper mixing at each step. Consider preparing larger master stocks to minimize dilution steps.
-
-
Possible Cause 3: Plasma Quality. Use of lipemic, icteric, or hemolyzed plasma can interfere with clot-based and chromogenic assays. Variability between different plasma lots can also contribute.
-
Solution: Use pooled normal human plasma from a reputable commercial source. Centrifuge plasma samples to remove any platelets or debris before use. If possible, qualify a single large lot of plasma for an entire study.
-
Problem: Weaker than expected anticoagulant activity (High EC50).
-
Possible Cause 1: this compound Degradation. The compound may be unstable in the chosen solvent or may have degraded during storage.
-
Solution: Confirm the stability of this compound in your chosen solvent (e.g., DMSO, water). Prepare fresh stock solutions from a new powder vial. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: High Plasma Protein Binding. this compound may bind extensively to plasma proteins like albumin or alpha-1-acid glycoprotein, reducing the free concentration available to inhibit FXa.
-
Solution: Perform a plasma protein binding assay to determine the free fraction of this compound. The observed in vitro potency should be considered in the context of this free fraction.
-
-
Possible Cause 3: Reagent Issues. The activity of coagulation factors in the plasma pool may be higher than average, or the activating reagents (e.g., thromboplastin for PT) may be less sensitive.
-
Solution: Qualify new lots of plasma and reagents against a known standard or a previous lot to ensure consistency. Run a reference anticoagulant alongside this compound to confirm the assay is performing as expected.
-
Quantitative Data Summary
Table 1: Typical In Vitro Efficacy of this compound in Human Plasma
| Assay | Key Parameter | Expected EC50 / Effect | Notes |
| Anti-Xa Chromogenic Assay | % Inhibition | 5 - 20 nM | Most direct and specific measure of this compound activity. |
| Prothrombin Time (PT) | 2x Prolongation | 50 - 150 nM | Highly sensitive to FXa inhibition. |
| aPTT | 2x Prolongation | 200 - 500 nM | Less sensitive to FXa inhibition compared to PT. |
| Thrombin Generation Assay | ETP Inhibition (IC50) | 20 - 80 nM | Provides a global assessment of coagulation. |
Note: These values are illustrative and may vary based on the specific reagents and plasma lots used.
Table 2: Troubleshooting Reference
| Issue | Potential Cause | Recommended Check |
| No dose-response | This compound precipitation/degradation | Check solubility in plasma. Prepare fresh stock. |
| Clotting time is too short | Incorrect reagent volume | Verify pipette calibration and assay protocol. |
| Clotting time is too long | Incorrect plasma dilution | Ensure plasma is not diluted in the initial step. |
| High background in chromogenic assay | Poor quality plasma | Use high-quality, platelet-poor plasma. |
Experimental Protocols
Protocol 1: Prothrombin Time (PT) Assay for this compound Potency
-
Preparation:
-
Thaw pooled normal human plasma and PT reagent (thromboplastin) in a 37°C water bath.
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., HBS). Prepare a vehicle control (buffer only).
-
Pre-warm all pipette tips and assay plates/cuvettes to 37°C.
-
-
Assay Procedure (in a coagulometer):
-
Add 50 µL of plasma to a cuvette.
-
Add 5 µL of a this compound dilution (or vehicle) and mix.
-
Incubate the plasma-Rendix mixture for 3 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of pre-warmed PT reagent.
-
The coagulometer will automatically measure the time (in seconds) to clot formation.
-
-
Data Analysis:
-
Plot the clotting time (seconds) against the log of this compound concentration.
-
Determine the concentration of this compound required to double the clotting time of the vehicle control (2x prolongation).
-
Visualizations
Caption: Mechanism of this compound inhibiting Factor Xa at the convergence of coagulation pathways.
Caption: Workflow for optimizing this compound concentration from initial screen to confirmation.
Caption: Decision tree for troubleshooting weaker than expected this compound activity.
Common pitfalls in Rendix-based coagulation experiments
Welcome to the Rendix Coagulation Systems Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during this compound-based coagulation experiments.
Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter while using the this compound platform.
Issue 1: Inconsistent or Non-Reproducible Results
Q: My Prothrombin Time (PT) and/or Activated Partial Thromboplastin (B12709170) Time (aPTT) results are highly variable between identical runs. What could be the cause?
A: Inconsistent results are often multifactorial, stemming from pre-analytical, analytical, or sample-specific issues. Follow these steps to diagnose the problem.
-
Verify Sample Quality: The pre-analytical phase is a major source of error in coagulation testing.[1]
-
Collection: Ensure blood is collected in a 3.2% sodium citrate (B86180) tube with a 9:1 blood-to-anticoagulant ratio. Under- or overfilling the tube will alter this ratio and can cause falsely prolonged or shortened clotting times, respectively. Tubes should be at least 90% full.[2]
-
Mixing: Immediately after collection, gently invert the tube 3-4 times to ensure proper mixing with the anticoagulant. Vigorous shaking can cause hemolysis and platelet activation.
-
Patient State: The patient should be relaxed for about 30 minutes before blood collection.[3] Physical or mental stress can alter levels of Factor VIII, von Willebrand Factor (vWF), and fibrinogen.[3][4]
-
-
Check Reagent Handling:
-
Reconstitution: Ensure this compound reagents were reconstituted exactly as specified in the package insert. Use the correct diluent and volume.
-
Temperature: Allow all reagents and samples to come to room temperature (or 37°C, per protocol) before use.[5] Most coagulation tests are highly temperature-dependent.[6]
-
-
Review Instrument Performance:
-
Calibration: When was the last time the this compound analyzer was calibrated? If it's overdue, or if you've just opened a new lot of reagents, run a fresh calibration.
-
Quality Control (QC): Run normal and abnormal controls. If QC fails, do not proceed with patient samples. Investigate the QC failure by following the logical troubleshooting workflow.[7]
-
-
Investigate Sample-Specific Interferences:
-
Hemolysis, Icterus, Lipemia (HIL): Visually inspect the plasma for any reddish (hemolysis), dark yellow/brown (icterus), or milky (lipemia) appearance. These can interfere with the optical detection systems used in many coagulometers.[8][9] Hemolysis can release substances that spuriously activate coagulation, potentially shortening the aPTT.[6][10]
-
Issue 2: Quality Control (QC) Failures
Q: My daily QC run for the this compound aPTT assay failed on the abnormal control (result was too high), but the normal control passed. What should I do?
A: A single-level QC failure requires a systematic investigation before rerunning the control.
-
Rerun the Same Vial: The first step is to simply rerun the same vial of the abnormal control to rule out random error.
-
Use a Fresh Vial: If the rerun also fails, prepare a fresh vial of the abnormal control. It's possible the initial vial was improperly reconstituted or has degraded.
-
Check Reagent and Calibrator Lot Numbers:
-
Confirm that you are using the correct lot of this compound aPTT reagent and that it has not expired.
-
Verify that the active calibration curve on the this compound analyzer corresponds to the current reagent lot. A mismatch can lead to inaccurate results.
-
-
Review Instrument Logs: Check the this compound analyzer's error logs for any flags or messages that occurred during the failed QC run. Bubbles in the sample or reagent can lead to mis-sampling and falsely prolonged results.[6]
-
Consider the Specific Level: An out-of-range result on the abnormal control, which typically has a prolonged clotting time, may indicate a loss of reagent sensitivity. If the problem persists after trying new reagents and controls, contact this compound Technical Support.
Issue 3: Unexpected "No Clot Detected" Error
Q: The this compound analyzer reported a "No Clot Detected" or "Clotting Time >300s" error for a sample that was not expected to be severely abnormal. What are the potential causes?
A: This error can be alarming, but it isn't always indicative of a complete lack of coagulation. It can be caused by analytical interference or severe coagulopathy.[11]
-
Sample Integrity Check:
-
Wrong Tube Type: Confirm the sample was drawn into a sodium citrate tube. Using a serum tube or an EDTA tube will result in no clot formation in the assay.[2] K2EDTA contamination, for instance, irreversibly chelates calcium, making clotting impossible for the test.[12]
-
Severe Hypofibrinogenemia: A very low fibrinogen level (e.g., <0.5 g/L) can prevent the formation of a detectable clot.[2] If suspected, run a this compound Fibrinogen assay.
-
-
Investigate Interfering Substances:
-
Anticoagulants: The presence of unexpected anticoagulants, such as heparin from a contaminated line or a Direct Oral Anticoagulant (DOAC), can cause extremely prolonged results. Review the patient's or sample's medication history.
-
Severe Lipemia: Highly lipemic (milky) samples can interfere with the photo-optical clot detection mechanism of the this compound analyzer, sometimes preventing the instrument from detecting a clot that has formed.[8][11]
-
-
Instrument and Reagent Check:
-
Reagent Dispensing: Observe the instrument to ensure it is correctly pipetting both the plasma and the necessary reagents. A clogged or misaligned probe could fail to dispense the starting reagent (e.g., CaCl2), preventing clot formation.[6]
-
Reagent Efficacy: If multiple samples are failing, consider a reagent issue. Run QC materials to confirm reagent and instrument function.
-
Data Summary Tables
Table 1: Common Pre-Analytical Variables and Their Impact
| Variable | Potential Impact on this compound Assay Results | Mitigation Strategy |
| Improper Tube Fill Volume | Under-filling (<90%) leads to excess anticoagulant, causing falsely prolonged PT/aPTT. Overfilling causes insufficient anticoagulation, risking micro-clot formation and falsely shortened results. | Ensure tube is filled to the indicated mark (9:1 blood-to-anticoagulant ratio).[1] |
| Vigorous Mixing | Causes hemolysis and platelet activation, releasing substances that can shorten clotting times.[10] | Gently invert the collection tube 3-4 times immediately after draw. |
| Delayed Processing | Plasma for aPTT testing should be separated and tested within 4 hours if stored at room temperature.[1][13] | Centrifuge and test samples promptly. If delayed, separate plasma and freeze at -20°C or below. |
| Hemolysis | Can interfere with optical detection and release procoagulant substances, potentially shortening aPTT.[9][10] | Use proper phlebotomy technique; avoid vigorous mixing. Do not test visibly hemolyzed samples. |
| Lipemia / Icterus | Interferes with photo-optical detection systems, potentially causing erroneous results.[8][11] | Note sample appearance. High-speed centrifugation may be used to clear lipids. Use analyzer wavelengths >650 nm if available to minimize interference.[8][9] |
Table 2: this compound QC Troubleshooting Parameters
| QC Result | Possible Cause | Recommended Action |
| Both Levels Too High | Improper reagent reconstitution, incorrect calibration, reagent degradation, instrument temperature issue.[6][7] | 1. Re-run QC. 2. Prepare fresh controls. 3. Prepare fresh reagent. 4. Recalibrate. 5. Check instrument temperature logs. |
| Both Levels Too Low | Incorrect reagent concentration, calculation error in calibration, sample carryover. | 1. Re-run QC. 2. Prepare fresh controls. 3. Recalibrate with fresh calibrators. 4. Run an instrument cleaning cycle. |
| One Level Out of Range | Vial-specific error (improper reconstitution, degradation), beginning of a systematic shift. | 1. Re-run the same vial. 2. Prepare a fresh vial of the failed control. 3. If failure persists, investigate as a systematic error (see "Both Levels" issues). |
| Increasing/Decreasing Trend | Gradual reagent degradation, instrument lamp aging, slow temperature drift. | Monitor subsequent runs closely. If trend continues and breaches QC limits, recalibrate and investigate instrument components. |
Experimental Protocols
Protocol 1: this compound Prothrombin Time (PT) Assay
This protocol measures the integrity of the extrinsic and common coagulation pathways.
Methodology:
-
Preparation: Allow this compound PT reagent (containing tissue factor and phospholipids) and patient/control plasma to equilibrate to 37°C.
-
Incubation: Pre-warm 100 µL of patient platelet-poor plasma (PPP) in a cuvette at 37°C for 3 minutes.
-
Initiation: Forcibly add 200 µL of the pre-warmed this compound PT reagent to the plasma sample, starting the timer simultaneously.
-
Detection: The this compound analyzer measures the time (in seconds) required for a fibrin (B1330869) clot to form.[14] This time is the Prothrombin Time.
-
Reporting: The result is reported in seconds and as an International Normalized Ratio (INR), which standardizes the result against a reference thromboplastin.[15]
Protocol 2: this compound Activated Partial Thromboplastin Time (aPTT) Assay
This protocol assesses the intrinsic and common coagulation pathways.
Methodology:
-
Preparation: Allow this compound aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids) and 0.025M Calcium Chloride (CaCl2) to equilibrate to 37°C.
-
Activation: Mix 100 µL of patient PPP with 100 µL of this compound aPTT reagent in a cuvette. Incubate at 37°C for a specified activation time (e.g., 3-5 minutes).[5]
-
Initiation: Add 100 µL of pre-warmed 0.025M CaCl2 to the plasma/reagent mixture, starting the timer simultaneously.[16]
-
Detection: The this compound analyzer measures the time (in seconds) required for a fibrin clot to form. This is the aPTT.
-
Reporting: The result is reported in seconds. The laboratory establishes its own reference range based on the instrument-reagent system.[16]
Protocol 3: this compound Fibrinogen (Clauss Method) Assay
This protocol provides a quantitative measurement of functional fibrinogen.
Methodology:
-
Preparation: Reconstitute the this compound Thrombin reagent (high concentration) and prepare a calibration curve using this compound Fibrinogen Standard plasma.
-
Dilution: Dilute patient PPP, typically 1:10 with Owren's Veronal Buffer, to minimize the effect of inhibitors like heparin.[17][18]
-
Incubation: Pre-warm 200 µL of the diluted patient plasma in a cuvette at 37°C for 3 minutes.
-
Initiation: Add 100 µL of the this compound Thrombin reagent to the diluted plasma, starting the timer simultaneously.
-
Detection: The analyzer measures the clotting time. This time is inversely proportional to the fibrinogen concentration.[17]
-
Reporting: The fibrinogen concentration (in g/L or mg/dL) is determined by interpolating the clotting time from the established calibration curve.[18]
Visual Guides
Diagram 1: The Coagulation Cascade
Caption: A simplified model of the intrinsic, extrinsic, and common coagulation pathways.
Diagram 2: this compound Experimental Workflow
Caption: Standard workflow for a coagulation assay using the this compound system.
Diagram 3: Troubleshooting Logic for a Prolonged aPTT Result
Caption: Decision tree for investigating an unexpectedly prolonged aPTT result.
Frequently Asked Questions (FAQs)
Q1: How often should I run quality control on my this compound analyzer? A: Quality control, including at least two levels (normal and abnormal), must be performed with each assay and at appropriate time intervals to assess ongoing performance.[1] It is recommended to run QC at the beginning of each shift, when opening a new reagent lot, after performing maintenance, and whenever results seem questionable.[7]
Q2: Can I use a hemolyzed sample for a this compound PT assay? A: No. Hemolyzed samples are generally considered unsuitable for coagulation assays.[10] Hemolysis can interfere with optical measurement systems and release intracellular components that can affect the coagulation process, leading to unreliable results.[9][11] It is always best practice to request a new, properly collected sample.
Q3: My sample is from a patient on heparin. Which this compound assays will be affected? A: Unfractionated heparin primarily prolongs the aPTT.[19] The PT is less sensitive to heparin at therapeutic concentrations. The this compound Fibrinogen (Clauss) assay is designed to be relatively insensitive to heparin due to the high concentration of thrombin reagent and the dilution of the plasma sample.[18][20]
Q4: What is the stability of plasma after it has been separated from the cells? A: For PT and aPTT testing, plasma separated from cells should be tested within 4 hours if kept at room temperature.[1][13] If testing is delayed beyond this window, the plasma should be promptly frozen. Once thawed, samples should not be refrozen.
Q5: Why is a 3.2% sodium citrate anticoagulant used instead of a 3.8% concentration? A: The 3.2% (0.109M) buffered sodium citrate concentration is the current standard recommended by the Clinical and Laboratory Standards Institute (CLSI). This concentration is less sensitive to variations in patient hematocrit, leading to more accurate and consistent results across different patient populations.
References
- 1. mail.biochemia-medica.com [mail.biochemia-medica.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. cdn0.scrvt.com [cdn0.scrvt.com]
- 4. Preanalytical conditions that affect coagulation testing, including hormonal status and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlas-medical.com [atlas-medical.com]
- 6. www1.wfh.org [www1.wfh.org]
- 7. Quality Control in Coagulation Testing: Focusing on Results [labroots.com]
- 8. Interference in coagulation testing: focus on spurious hemolysis, icterus, and lipemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Falsely prolonged activated partial thromboplastin time – a pre- and post-analytical issue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. decaturgeneral.testcatalog.org [decaturgeneral.testcatalog.org]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 17. Eurofins Biomnis Test Guide [testguide.ie]
- 18. learnhaem.com [learnhaem.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Rendix interference with other laboratory reagents
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of Rendix with common laboratory reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective ATP-competitive inhibitor of Signal-Transducing Kinase 1 (STK1). STK1 is a critical enzyme in the Cell-Growth-Pathway-7 (CGP-7), which is frequently dysregulated in certain cancers. By binding to the ATP pocket of STK1, this compound blocks its kinase activity, thereby inhibiting downstream signaling and cellular proliferation. Due to its mechanism, this compound is a valuable tool for studying the roles of STK1 and the CGP-7 pathway in various cellular contexts.
Q2: In which types of assays is this compound typically used?
This compound is primarily used in cell-based and biochemical assays to probe the function of the STK1 and the CGP-7 pathway. Common applications include:
-
Biochemical Kinase Assays: To determine the IC50 of this compound against purified STK1 and to assess its selectivity against other kinases.
-
Cell-Based Proliferation Assays: To measure the effect of this compound on the growth of cancer cell lines that are dependent on STK1 signaling.
-
Western Blotting: To analyze the phosphorylation status of downstream targets of STK1 in response to this compound treatment.
-
High-Throughput Screening: To identify other small molecules that may synergize with this compound in inhibiting cell growth.
Q3: What are the known sources of interference when using this compound?
The primary sources of interference associated with this compound are related to its physicochemical properties and its mechanism of action:
-
ATP-Competitive Nature: As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound is highly dependent on the concentration of ATP in the assay.[1][2] Discrepancies between in vitro and cellular assay results can arise due to the much higher physiological ATP concentrations within cells.[1][3]
-
Optical Properties: this compound possesses a chromophore that absorbs light in the 400-450 nm range and exhibits low-level intrinsic fluorescence. This can lead to interference in colorimetric and fluorescent-based assays.
-
Solvent Effects: this compound is supplied in dimethyl sulfoxide (B87167) (DMSO). While a common solvent in cell-based assays, DMSO can have concentration-dependent effects on cell signaling and viability.[4][5][6]
Q4: How can I minimize the impact of the solvent (DMSO) on my experiments?
It is crucial to maintain a consistent and low final concentration of DMSO across all wells of an experiment, including controls.[7] For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.[8] A dose-response curve of DMSO on your specific cell line can help determine the optimal concentration.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
If you are observing variable IC50 values for this compound between experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting & Optimization |
| Variable ATP Concentration | For ATP-competitive inhibitors like this compound, the IC50 is directly influenced by the ATP concentration.[1][2] Use a consistent ATP concentration across all assays. For biochemical assays, an ATP concentration close to the Km of STK1 is recommended to approximate the Ki value.[1][3] |
| Compound Instability or Precipitation | Ensure this compound has been stored correctly and has not degraded. Prepare fresh serial dilutions for each experiment and visually inspect for any precipitation in the assay buffer.[1] |
| Inconsistent Assay Conditions | Factors such as incubation time, temperature, and buffer composition can impact enzyme kinetics and inhibitor potency.[1] Maintain consistent conditions across all experiments. |
| Cell-Based vs. Biochemical Discrepancies | IC50 values from cell-based assays are often higher than those from biochemical assays due to factors like cell permeability and high intracellular ATP levels.[1][9] This is an expected phenomenon. |
Issue 2: High Background Signal in Assays
A high background signal can obscure the true effect of this compound. The following table outlines potential causes and solutions:
| Potential Cause | Troubleshooting & Optimization |
| Compound Interference with Detection System | This compound's optical properties may interfere with colorimetric or fluorescence-based detection. Run a "No Enzyme Control" containing all assay components, including this compound, except for the kinase.[1][10] This will identify any direct interference. |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[10] Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, can disrupt these aggregates.[10] |
| Contaminated Reagents | Buffer components or substrates might be contaminated with ATP or other interfering substances.[2] Use fresh, high-quality reagents. |
| High Kinase Concentration | An excessively high kinase concentration can lead to rapid substrate depletion and non-linear reaction kinetics.[10] Optimize the kinase concentration to ensure the reaction is in the linear range.[2] |
Experimental Protocols
Protocol 1: Determining this compound IC50 in a Biochemical Kinase Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against purified STK1.
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X solution of purified STK1 in kinase assay buffer.
-
Prepare a 4X solution of the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at the Km for STK1.
-
Prepare a serial dilution of this compound in DMSO, then dilute into the kinase assay buffer to create a 4X working solution.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 4X this compound serial dilutions or vehicle control (DMSO) to the appropriate wells.
-
Add 10 µL of the 2X STK1 enzyme solution to all wells except the "No Enzyme Control".
-
Add 10 µL of kinase assay buffer to the "No Enzyme Control" wells.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™, radiometric assay).
-
-
Data Analysis:
-
Normalize the data using the "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Assessing this compound Interference with a Luciferase-Based Assay
This protocol is designed to identify if this compound directly interferes with a luciferase-based detection system.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the same buffer used for your primary assay.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup (white, opaque 96-well plate):
-
Add the this compound serial dilutions and a vehicle-only control to the wells.
-
Add the luciferase detection reagent to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Compare the luminescence signal in the wells containing this compound to the vehicle-only control. A significant change in signal indicates interference.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Rendix Technical Support Center: Oral Gavage Bioavailability
Welcome, researchers! This center provides guidance for scientists and drug development professionals working with the investigational compound Rendix. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome challenges related to achieving optimal oral bioavailability in preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the oral administration of this compound in rodent models.
Q1: We are observing low and inconsistent plasma concentrations of this compound after oral gavage in our rat model. What are the potential causes and solutions?
A1: Low and variable oral bioavailability is a known challenge for compounds like this compound, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This means it has high permeability but low aqueous solubility.[1][2] The primary bottleneck to absorption is often the drug's inability to dissolve effectively in the gastrointestinal fluids.[3][4]
Potential Causes & Troubleshooting Steps:
-
Poor Solubility in Vehicle: this compound has very low solubility in aqueous vehicles. Ensure the compound is fully dissolved or homogeneously suspended immediately before administration. Inconsistent suspension can lead to variable dosing.
-
Inappropriate Vehicle Selection: The choice of formulation vehicle is critical.[5] Aqueous vehicles are often unsuitable for poorly soluble drugs.[4] Consider lipid-based formulations or the use of solubilizing excipients.[6][7]
-
Particle Size and Form: The physical form of the this compound drug substance can significantly impact its dissolution rate.[8] Larger crystals will have a smaller surface area, leading to slower dissolution.
-
First-Pass Metabolism: A portion of the absorbed drug may be metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[9]
To systematically troubleshoot this, refer to the workflow diagram below.
Q2: What is the recommended vehicle for administering this compound via oral gavage to rats?
A2: For a lipophilic compound like this compound, the choice of vehicle is crucial for maximizing absorption. Simple aqueous vehicles are not recommended. Lipid-based formulations or the use of surfactants and polymers can significantly enhance solubility and, consequently, bioavailability.[6][7]
Below is a comparison of common vehicles used in preclinical studies.
| Vehicle Composition | Type | This compound Solubility (µg/mL) | Resulting Bioavailability (%) | Key Considerations |
| 0.5% Methylcellulose in Water | Aqueous Suspension | < 1 | 2.5 ± 0.8 | Prone to particle settling; may lead to high variability. |
| Corn Oil | Lipid Solution | 150 | 15.7 ± 3.1 | Simple lipid vehicle; improves absorption over aqueous suspension. |
| 20% Solutol® HS 15 in Water | Micellar Solution | > 1000 | 38.2 ± 5.5 | Forms micelles that solubilize this compound, enhancing absorption. |
| SEDDS (Self-Emulsifying Drug Delivery System) | Lipid Formulation | > 2000 | 55.4 ± 6.3 | Forms a fine emulsion in the gut, maximizing surface area for absorption.[6] |
Recommendation: For initial studies, a micellar solution (e.g., 20% Solutol® HS 15) offers a good balance of ease of preparation and significant bioavailability enhancement. For definitive studies requiring maximal exposure, a self-emulsifying drug delivery system (SEDDS) is the preferred approach.
Q3: Our this compound formulation is difficult to work with. How can we improve its physical properties for more consistent dosing?
A3: Formulation challenges are common with poorly soluble compounds. Several strategies can be employed to improve the solubility and stability of your this compound formulation.[3][10] These approaches focus on increasing the surface area of the drug or creating a more favorable microenvironment for dissolution.[4][7]
Key Formulation Approaches:
-
Particle Size Reduction (Micronization): Grinding the this compound active pharmaceutical ingredient (API) to a smaller particle size increases the surface-area-to-volume ratio, which can improve the dissolution rate.[8]
-
Amorphous Solid Dispersions (ASD): Dispersing this compound in a polymer matrix in a non-crystalline (amorphous) state can significantly increase its apparent solubility and dissolution.[7]
-
Lipid-Based Formulations: As highlighted in Q2, dissolving this compound in oils, surfactants, and co-solvents is a highly effective strategy.[6]
The following table summarizes the impact of different formulation strategies on key pharmacokinetic (PK) parameters in rats.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Absolute Bioavailability (F%) |
| IV Bolus (1 mg/kg) | - | - | 1850 | 100% |
| Aqueous Suspension (10 mg/kg) | 45 ± 12 | 4.0 | 465 ± 150 | 2.5% |
| Micronized Suspension (10 mg/kg) | 98 ± 25 | 2.0 | 1110 ± 290 | 6.0% |
| Amorphous Solid Dispersion (10 mg/kg) | 410 ± 90 | 1.5 | 4995 ± 1100 | 27.0% |
| SEDDS Formulation (10 mg/kg) | 1025 ± 210 | 1.0 | 10250 ± 1850 | 55.4% |
Experimental Protocols
Protocol: Pharmacokinetic Evaluation of this compound Formulations in Sprague-Dawley Rats
This protocol details the procedure for assessing the oral bioavailability of a this compound formulation.
1. Animals:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are fasted overnight (approx. 12-16 hours) before dosing but have free access to water. Fasting is important to reduce variability in gastric emptying and food effects.
2. Formulation Preparation (Example: 20% Solutol® HS 15 Vehicle):
-
Prepare the vehicle by weighing the appropriate amount of Solutol® HS 15 and adding it to sterile water. Gently warm (to ~40°C) and stir until a clear, homogenous solution is formed.
-
Weigh the required amount of this compound API and add it to the vehicle to achieve the target concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg dose volume).
-
Vortex and sonicate the mixture until the this compound is fully dissolved. Prepare fresh on the day of the experiment.
3. Dosing and Blood Sampling:
-
Intravenous (IV) Group (for determining absolute bioavailability):
-
Administer this compound (dissolved in a suitable IV vehicle like 10% DMSO / 40% PEG400 / 50% Saline) at 1 mg/kg via the lateral tail vein.
-
Collect blood samples (approx. 200 µL) from a jugular vein cannula at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Oral Gavage (PO) Group:
-
Administer the prepared this compound formulation at 10 mg/kg using a ball-tipped gavage needle.
-
Collect blood samples at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
All blood samples should be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
4. Sample Processing and Bioanalysis:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate absolute bioavailability (F%) using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
References
- 1. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Rendix in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the novel kinase inhibitor, Rendix, in their cell culture experiments. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help identify, understand, and mitigate potential off-target effects, ensuring the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive kinase inhibitor designed to selectively target the Aurora Kinase A (AURKA) protein. AURKA is a key regulator of mitotic progression, and its inhibition is intended to induce cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: What are off-target effects, and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target (in this case, AURKA).[1] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] For kinase inhibitors, off-target effects are common due to the structural similarities within the human kinome.
Q3: What are the initial signs that I might be observing off-target effects with this compound in my cell-based assays?
Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other AURKA inhibitors: Using a structurally different inhibitor for AURKA produces a different or no phenotype.[1]
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when AURKA is knocked down or knocked out using techniques like siRNA or CRISPR/Cas9.[2]
-
Unusual or unexpected cellular phenotypes: Observing cellular responses that are not typically associated with AURKA inhibition.
-
High levels of cytotoxicity at concentrations close to the on-target IC50: This could suggest that the observed cell death is due to effects on other essential proteins.
Q4: What are some general strategies to minimize the off-target effects of this compound?
To minimize off-target effects, a multi-pronged approach is recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[1]
-
Orthogonal Validation: Confirm key findings using alternative methods to inhibit the target, such as a structurally distinct inhibitor or genetic knockdown.[1]
-
Use of Appropriate Controls: Always include positive and negative controls in your experiments to help differentiate between on-target and off-target effects.
-
Kinome Profiling: If significant off-target effects are suspected, consider performing a kinome-wide profiling assay to identify other kinases that this compound may be inhibiting.
Troubleshooting Guide
This troubleshooting guide is designed to help you navigate common issues you may encounter when using this compound in your experiments.
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| High Cell Toxicity at Low this compound Concentrations | Off-target effects on essential cellular kinases. | 1. Perform a detailed dose-response curve to determine the precise IC50 for your cell line. 2. Compare the cytotoxic concentration with the on-target inhibition concentration. If they are very close, off-target toxicity is likely. 3. Test this compound in a cell line known to be resistant to AURKA inhibition. If toxicity persists, it is likely off-target. |
| Inconsistent Phenotypes Between Experiments | 1. Variability in experimental conditions. 2. Degradation of the this compound compound. | 1. Standardize all experimental parameters , including cell passage number, seeding density, and treatment duration. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately to avoid degradation.[3] |
| Observed Phenotype Does Not Match AURKA Knockdown | The phenotype is likely due to off-target inhibition. | 1. Validate your AURKA knockdown efficiency using qPCR or Western blot. 2. Use a structurally unrelated AURKA inhibitor to see if it recapitulates the phenotype observed with this compound. If not, the this compound phenotype is likely off-target. |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate and mitigate the off-target effects of this compound.
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the concentration range where this compound exhibits on-target activity versus concentrations that induce off-target effects or general toxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 100 µM) down to a very low concentration (e.g., 1 nM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Assays:
-
On-Target Effect (p-AURKA levels): Lyse the cells and perform a Western blot to detect the phosphorylation of Aurora Kinase A (p-AURKA) at Thr288. A decrease in p-AURKA indicates on-target activity.
-
Cell Viability (Toxicity): Use a cell viability assay such as MTT or CellTiter-Glo® to measure the cytotoxic effects of this compound.
-
-
Data Analysis: Plot the percentage of p-AURKA inhibition and the percentage of cell viability against the log concentration of this compound to determine the IC50 for both on-target engagement and cytotoxicity.
Protocol 2: Western Blot for Downstream Target Modulation
Objective: To confirm that this compound is inhibiting the intended signaling pathway by examining the phosphorylation status of a known downstream substrate of AURKA.
Methodology:
-
Cell Culture and Treatment: Culture your cells to 70-80% confluency and treat them with this compound at various concentrations (based on your dose-response curve) for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Histone H3 (Ser10), a known downstream target of AURKA, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Histone H3 signal to the loading control. A dose-dependent decrease in p-Histone H3 indicates on-target pathway inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to aid in the interpretation of experimental results.
Table 1: In Vitro Potency of this compound Against On-Target and Key Off-Target Kinases
| Target | IC50 (nM) | Assay Type |
| On-Target | ||
| Aurora Kinase A (AURKA) | 5 | Biochemical Assay |
| Potential Off-Targets | ||
| Aurora Kinase B (AURKB) | 150 | Biochemical Assay |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 850 | Biochemical Assay |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | > 10,000 | Biochemical Assay |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | On-Target IC50 (p-AURKA Inhibition, nM) | Cytotoxicity EC50 (Cell Viability, nM) |
| HCT116 (High AURKA expression) | 10 | 250 |
| A549 (Moderate AURKA expression) | 25 | 750 |
| Normal Fibroblasts (Low AURKA expression) | > 1,000 | > 10,000 |
Visualizations
The following diagrams illustrate key concepts and workflows for addressing the off-target effects of this compound.
Caption: Troubleshooting workflow for investigating suspected off-target effects of this compound.
Caption: Simplified signaling pathway showing this compound's intended target, AURKA.
Caption: A typical experimental workflow for validating the on-target effects of this compound.
References
How to interpret unexpected results with Rendix
Welcome to the . Here you will find troubleshooting guides and frequently asked questions to help you interpret unexpected results from your Rendix signaling pathway analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound platform?
The this compound platform is a high-throughput, multiplex immunoassay system designed for the quantitative analysis of intracellular signaling pathways. It allows for the simultaneous measurement of multiple phosphoproteins and other key signaling molecules from cell lysates, providing a comprehensive snapshot of pathway activation states. The platform is widely used by researchers in drug discovery and development to understand mechanism of action, identify off-target effects, and profile cellular responses to various stimuli.
Q2: My replicate wells show high variability. What are the common causes?
High variability between replicates can obscure true biological effects and is often due to technical inconsistencies.[1][2] Common causes include:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting during sample loading, reagent addition, or washing steps is a primary source of variability.[3]
-
Improper Plate Washing: Residual unbound antibodies or reagents can lead to inconsistent background signal.
-
Cell Seeding Density: Uneven cell distribution in the microplate wells can result in different cell numbers per well, affecting the total protein concentration.
-
Edge Effects: Wells on the perimeter of the plate can be more susceptible to evaporation and temperature fluctuations, leading to variability.
-
Sample Inhomogeneity: Failure to properly mix cell lysates before plating can lead to unequal distribution of cellular material.[4]
Q3: The signal from my treated samples is lower than expected. What could be the issue?
Lower-than-expected signal can indicate a problem with the sample, the reagents, or the experimental procedure.[5] Consider the following possibilities:
-
Suboptimal Antibody Concentration: The concentration of the detection antibody may not be optimal for your specific cell type or protein target.
-
Incorrect Reagent Preparation: Improperly diluted or expired reagents can lead to reduced signal.
-
Insufficient Incubation Time: Shorter-than-recommended incubation times for antibodies or substrate may not be sufficient for optimal signal development.
-
Sample Degradation: Protein degradation due to improper sample handling or storage can result in lower target protein levels.
-
Instrument Malfunction: Ensure the plate reader is functioning correctly and using the appropriate settings for detection.[6][7]
Q4: I'm observing unexpected pathway activation or inhibition. How do I determine if this is a real biological effect or an artifact?
Distinguishing between a true biological finding and an experimental artifact is a critical step in data interpretation.[8]
-
Review Experimental Controls: Carefully examine your positive and negative controls. If they did not behave as expected, it suggests a technical issue with the assay.
-
Cross-validate with an Orthogonal Method: Confirm the unexpected finding using a different technique, such as Western blotting or a different immunoassay platform.
-
Consider Pathway Crosstalk: Unexpected pathway activation could be a real biological effect resulting from crosstalk between signaling pathways.
-
Evaluate Off-Target Effects: If you are testing a compound, it may have off-target effects that lead to the activation or inhibition of unintended pathways.
Troubleshooting Guides
Guide 1: High Replicate Variability
If you are experiencing high coefficient of variation (CV) between your technical replicates, follow these steps to identify and resolve the issue.
Troubleshooting Workflow for High Replicate Variability
References
- 1. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dispendix.com [dispendix.com]
- 3. Successful Pharmacokinetic Automation Integration | Altasciences [altasciences.com]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Random vs. Systematic Error [physics.umd.edu]
- 7. balmoralplaza.com [balmoralplaza.com]
- 8. geosense.com [geosense.com]
Rendix stability issues in long-term experiments
Rendix Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address stability issues that may arise during long-term experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical for maintaining the stability of this compound. For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture.[1] Stock solutions prepared in anhydrous DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2] When preparing for an experiment, allow the aliquot to equilibrate to room temperature before opening and dilution. Always use high-purity, anhydrous solvents for reconstitution.[3][4]
Q2: I'm observing a gradual decline in this compound's activity in my multi-week cell culture experiment. What is the likely cause?
A2: A gradual loss of activity in long-term experiments is often due to the inherent instability of the compound in aqueous cell culture media at 37°C.[5] this compound, like many small molecules, can undergo degradation through hydrolysis or oxidation over 24-72 hours.[6] For experiments extending beyond 48 hours, it is recommended to replace the medium with freshly prepared this compound solution periodically to maintain a consistent active concentration.
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly advised to avoid repeated freeze-thaw cycles.[2] Each cycle can introduce moisture, which is especially detrimental for hygroscopic solvents like DMSO, potentially diluting the stock and accelerating degradation.[7] Ice crystal formation during freezing can also affect compound stability.[8] The best practice is to aliquot the primary stock solution into single-use volumes sufficient for one experiment.[1][2]
Q4: My results with this compound are inconsistent from one experiment to the next. What should I check?
A4: Inconsistent results can stem from several factors categorized as technical, biological, or environmental.[9]
-
Reagent Handling: Ensure your this compound handling protocol is standardized.[1] This includes consistent thawing procedures, using calibrated pipettes for accurate dilutions, and minimizing the time the stock solution is kept at room temperature.[9]
-
Biological Variability: Factors such as cell passage number, cell seeding density, and overall cell health can significantly impact assay outcomes.[9][10][11] Standardize your cell culture practices to minimize this variability.
-
Lot-to-Lot Variability: There may be slight differences between production batches of this compound. It is advisable to qualify each new lot upon arrival to ensure it performs consistently with previous batches.[1]
Q5: Could components in my cell culture medium be interacting with this compound?
A5: Yes, interactions with media components can affect this compound stability and availability.[3][12] Serum proteins, for instance, can bind to small molecules, reducing their effective concentration. Other components might catalyze degradation. If you suspect an interaction, consider testing this compound's stability in a simpler, serum-free medium and comparing it to the complete medium.[3]
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you systematically diagnose and resolve problems.
Issue 1: Rapid Loss of this compound Activity
-
Question: I've prepared my this compound working solution in media, but it seems to lose all activity within a few hours. What's happening?
-
Answer: A rapid loss of activity often points to acute instability or precipitation.
-
Check Solubility: The concentration of this compound in your final working solution may exceed its solubility limit in the aqueous medium, causing it to precipitate.[12] Visually inspect the medium for any cloudiness or particulate matter.
-
pH Sensitivity: this compound is sensitive to pH. Ensure the pH of your cell culture medium is stable and within the recommended physiological range (typically 7.2-7.4), as deviations can accelerate degradation.[5]
-
Photodegradation: this compound exhibits some light sensitivity. If your experimental setup involves prolonged exposure to light, this could cause rapid degradation.[13][14][15] Keep plates and solutions protected from light whenever possible.
-
Issue 2: High Variability Between Replicate Wells ("Edge Effect")
-
Question: The results in the outer wells of my 96-well plate are different from the inner wells. How can I prevent this?
-
Answer: This is a common issue known as the "edge effect," primarily caused by evaporation from the peripheral wells during long incubation periods.[9][16] This evaporation concentrates the media components, including this compound, altering the dose-response.
Issue 3: No Biological Effect Observed at Any Concentration
-
Question: I'm not seeing any effect from this compound, even at high concentrations. Is my this compound inactive?
-
Answer: While reagent inactivity is possible, other factors should be investigated first.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations (typically >0.5%).[13] This toxicity could mask the specific effects of this compound. Run a solvent-only control at the highest concentration used in your experiment.
-
Adsorption to Labware: this compound may nonspecifically bind to the plastic surfaces of culture plates or pipette tips, reducing the amount available to the cells.[13][12] Using low-binding plasticware can help mitigate this issue.[1]
-
Incorrect Storage: The reagent may have degraded due to improper storage (e.g., stored at 4°C instead of -20°C, or exposed to light).[4][17][18] Always verify storage conditions against the product datasheet.[2]
-
Data & Protocols
Quantitative Data Summary
The following tables present representative data on this compound stability under various conditions.
Table 1: this compound Stability After 6 Weeks of Storage
| Storage Condition | Solvent | Freeze-Thaw Cycles | Remaining Activity (%) |
|---|---|---|---|
| -80°C | Anhydrous DMSO | 1 | 98.5% |
| -20°C | Anhydrous DMSO | 1 | 97.2% |
| -20°C | Anhydrous DMSO | 5 | 81.3% |
| 4°C | Anhydrous DMSO | 0 (liquid) | 65.4% |
| -20°C | Aqueous Buffer (PBS) | 1 | 45.1% |
Table 2: this compound Stability in Cell Culture Medium at 37°C
| Time (Hours) | % this compound Remaining (vs. T=0) |
|---|---|
| 0 | 100% |
| 8 | 91% |
| 24 | 74% |
| 48 | 58% |
| 72 | 43% |
Experimental Protocols
Protocol 1: this compound Stability Assessment in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific experimental media using HPLC or LC-MS/MS.[3]
-
Preparation: Prepare a 10 µM solution of this compound in your complete cell culture medium (pre-warmed to 37°C). Ensure the final DMSO concentration is below 0.1%.[3]
-
Time Points: Aliquot the solution into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48 hours).[1][3]
-
T=0 Sample: Immediately take the first aliquot (T=0) and quench the reaction by adding 3 volumes of cold acetonitrile. This precipitates proteins and halts degradation.[3] Store at -80°C until analysis.
-
Incubation: Place the remaining tubes in a 37°C incubator.[3]
-
Sample Collection: At each subsequent time point, remove a tube, quench with cold acetonitrile, and store at -80°C.
-
Processing: Before analysis, centrifuge all quenched samples at high speed to pellet precipitated proteins. Transfer the supernatant for analysis.[3]
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.[3]
-
Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[3]
Visual Guides
Diagrams and Workflows
Caption: Troubleshooting flowchart for diagnosing this compound stability issues.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 3. benchchem.com [benchchem.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Why do your chemicals deteriorate so quickly_ [uhplcslab.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 15. How to Handle Expired Lab Reagents: Tips for Safe and Effective Use | Lab Manager [labmanager.com]
- 16. researchgate.net [researchgate.net]
- 17. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 18. needle.tube [needle.tube]
Rendix Technical Support Center: Minimizing Experimental Variability
Welcome to the Rendix Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability within and between animal study groups treated with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the robustness and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in the therapeutic response to this compound, even within the same treatment group. What are the potential causes?
A1: High inter-animal variability can stem from several factors. It is crucial to systematically investigate the following potential sources:
-
Drug Formulation and Administration: Inconsistent preparation of the this compound solution can lead to variations in the administered dose. Ensure the formulation is homogenous and stable. Additionally, the route and technique of administration (e.g., oral gavage, intraperitoneal injection) must be highly consistent across all animals.
-
Animal-Related Factors: The age, weight, sex, and genetic background of the animals can significantly influence drug metabolism and response. It is critical to use animals that are as homogenous as possible. Stress from handling or environmental conditions can also contribute to variability by altering physiological responses.
-
Underlying Health Status: Subclinical infections or other health issues in the animal colony can impact the inflammatory response and the efficacy of this compound. Ensure all animals are healthy and free from common pathogens.
Q2: What is the recommended procedure for preparing this compound for in vivo administration to ensure stability and consistent dosing?
A2: For consistent results, a standardized protocol for this compound preparation is essential. We recommend the following procedure, which should be validated in your laboratory.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
-
Vehicle Preparation: Prepare the recommended vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water) under sterile conditions.
-
This compound Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Suspension Preparation: Gradually add the this compound powder to the vehicle while continuously vortexing or sonicating to ensure a uniform suspension. A micro-homogenizer can also be utilized for this purpose.
-
Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.
-
Stability and Storage: this compound suspensions should be prepared fresh daily. If short-term storage is necessary, keep the suspension at 2-8°C, protected from light, for no longer than 4 hours. Before each administration, ensure the suspension is thoroughly re-suspended by vortexing.
Troubleshooting Guides
Issue: Inconsistent plasma concentrations of this compound are observed across animals in the same dose group.
This is a common challenge that can obscure the true dose-response relationship. The following decision tree can guide your troubleshooting process.
Validation & Comparative
Validation of Rendix (Dabigatran Etexilate) as a Selective Thrombin Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rendix (dabigatran etexilate), a potent and selective oral direct thrombin inhibitor, with other established anticoagulant agents. The performance of this compound is evaluated against other selective direct thrombin inhibitors, argatroban (B194362) and bivalirudin, as well as the indirect thrombin inhibitor, heparin. This comparison is supported by experimental data on inhibitor potency, selectivity, and effects on plasma clotting times. Detailed methodologies for key validation assays are also provided to aid in the design and interpretation of related studies.
Comparative Performance of Thrombin Inhibitors
The efficacy and selectivity of this compound and comparator anticoagulants are summarized in the tables below. This compound, the prodrug of dabigatran, demonstrates high potency and selectivity for thrombin.[1]
Table 1: In Vitro Inhibitory Potency against Thrombin
This table compares the in vitro potency of the active forms of the selected inhibitors against human α-thrombin. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for assessing the direct inhibitory activity of a compound. Lower values indicate higher potency.
| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) |
| Dabigatran (Active form of this compound) | Direct, Reversible | Thrombin (Active Site) | 4.5 | 9.3 |
| Argatroban | Direct, Reversible | Thrombin (Active Site) | 39 | - |
| Bivalirudin | Direct, Reversible | Thrombin (Active Site & Exosite-1) | 2.1 | - |
| Heparin (Unfractionated) | Indirect, via Antithrombin III | Thrombin, Factor Xa, etc. | N/A | N/A |
Note: Ki and IC50 values can vary depending on assay conditions.
Table 2: Selectivity Profile against Other Serine Proteases
A critical attribute of a selective thrombin inhibitor is its minimal activity against other related serine proteases involved in and outside of the coagulation cascade. This table presents the inhibitory constants (Ki) or IC50 values for the inhibitors against thrombin versus other key proteases. A higher ratio of Ki (Other Protease) / Ki (Thrombin) indicates greater selectivity for thrombin.
| Inhibitor | Ki - Thrombin (nM) | Ki - Factor Xa (nM) | Ki - Trypsin (nM) | Selectivity (FXa/Thrombin) | Selectivity (Trypsin/Thrombin) |
| Dabigatran | 4.5 | > 10,000 | > 10,000 | > 2,222 | > 2,222 |
| Argatroban | 39 | > 100,000 | > 100,000 | > 2,564 | > 2,564 |
| Bivalirudin | 2.1 | > 10,000 | - | > 4,762 | - |
Note: ">" indicates that the inhibitory constant is above the highest concentration tested, signifying very low potency against that particular protease.
Table 3: Effect on Plasma Clotting Times
The anticoagulant effect of these inhibitors is clinically assessed by measuring the prolongation of plasma clotting times. The Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) are standard laboratory tests used for this purpose. The Ecarin Clotting Time (ECT) is a more specific assay for direct thrombin inhibitors.
| Inhibitor | Typical Therapeutic Effect on aPTT | Effect on PT/INR | Specific Assay |
| Dabigatran (this compound) | 1.5 - 2.5 fold prolongation | Minimal | Ecarin Clotting Time (ECT), Diluted Thrombin Time (dTT) |
| Argatroban | 1.5 - 3.0 fold prolongation | Dose-dependent prolongation | Ecarin Clotting Time (ECT) |
| Bivalirudin | 1.5 - 2.5 fold prolongation | Dose-dependent prolongation | Ecarin Clotting Time (ECT) |
| Heparin (Unfractionated) | 1.5 - 2.5 fold prolongation | Minimal at therapeutic doses | Anti-Xa Assay |
Signaling Pathways and Experimental Workflows
Thrombin's Role in the Coagulation Cascade
Thrombin (Factor IIa) is a pivotal serine protease in the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin, leading to the formation of a stable blood clot. It also amplifies its own production by activating upstream clotting factors. Selective thrombin inhibitors like this compound directly block the action of thrombin, thereby preventing clot formation.
References
Navigating the Specificity Landscape: A Comparative Analysis of [Rendix] in Cross-Reactivity Studies with Serine Proteases
For researchers, scientists, and drug development professionals, understanding the selectivity of a serine protease inhibitor is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comparative overview of the cross-reactivity profile of the novel serine protease inhibitor, [Rendix], against a panel of key serine proteases. The data presented herein is intended to offer an objective assessment of [this compound]'s performance and is supported by detailed experimental methodologies.
Executive Summary
Selective inhibition of a target serine protease is a critical attribute for any therapeutic candidate. Cross-reactivity with other proteases can lead to undesired side effects, highlighting the importance of comprehensive profiling. This guide details the inhibitory activity of [this compound] against a panel of serine proteases, providing a clear comparison of its potency and selectivity. The following sections present quantitative data, the methodologies used to obtain this data, and visual representations of the experimental workflow and a relevant signaling pathway.
Comparative Inhibitory Activity of [this compound]
To assess the selectivity of [this compound], its inhibitory potency (IC50) was determined against a panel of common serine proteases. The results are summarized in the table below. A lower IC50 value indicates a higher inhibitory activity.
| Serine Protease Family | Serine Protease | [this compound] IC50 (nM) |
| Trypsin-like | Trypsin | >10,000 |
| Thrombin | 850 | |
| Plasmin | 1200 | |
| Kallikrein | 500 | |
| Chymotrypsin-like | Chymotrypsin (B1334515) | >10,000 |
| Cathepsin G | 2500 | |
| Human Neutrophil Elastase (HNE) | 75 | |
| Other | Urokinase-type Plasminogen Activator (uPA) | 300 |
Caption: Table 1. Inhibitory activity (IC50) of [this compound] against a panel of serine proteases.
Experimental Protocols
The following methodologies were employed to generate the data presented in this guide.
In Vitro Serine Protease Inhibition Assay
The inhibitory activity of [this compound] was evaluated using a fluorogenic substrate-based assay.
Materials:
-
Recombinant human serine proteases (Trypsin, Thrombin, Plasmin, Kallikrein, Chymotrypsin, Cathepsin G, HNE, uPA)
-
Fluorogenic peptide substrates specific for each protease. For instance, a substrate like MeO-Succinyl-Ala-Ala-Pro-Val-NHMec can be used for human neutrophil elastase.[1]
-
Assay buffer (e.g., PBS, pH 7.4)
-
[this compound] compound
-
Microtiter plates
Procedure:
-
A dilution series of [this compound] was prepared in the assay buffer.
-
Each serine protease was incubated with varying concentrations of [this compound] for a predetermined period (e.g., 30 minutes) at 37°C in microtiter plates.
-
The reaction was initiated by the addition of the specific fluorogenic substrate for each protease.
-
The fluorescence intensity was measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage was calculated from the linear portion of the fluorescence curve.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the [this compound] concentration and fitting the data to a four-parameter logistic equation.
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental process and the biological relevance of serine protease inhibition, the following diagrams are provided.
Caption: Figure 1. Experimental workflow for determining the IC50 of [this compound].
Caption: Figure 2. Simplified signaling pathway illustrating the role of HNE.
Discussion
The cross-reactivity data indicates that [this compound] is a potent inhibitor of Human Neutrophil Elastase (HNE) with an IC50 of 75 nM. Its inhibitory activity against other serine proteases, such as thrombin, plasmin, and kallikrein, is significantly lower, suggesting a favorable selectivity profile. The lack of significant inhibition against trypsin and chymotrypsin further underscores its specificity. Covalent inhibition can lead to toxicity risks due to non-selective off-target protein binding; therefore, the combination of a reactive warhead with a well-suited peptidomimetic sequence is crucial.[2]
The selectivity of [this compound] for HNE makes it a promising candidate for further investigation in inflammatory diseases where HNE is implicated. Excessive HNE activity is a key mediator of tissue damage in various inflammatory conditions.[3] By selectively targeting HNE, [this compound] has the potential to mitigate tissue degradation and inflammation with a reduced risk of off-target effects associated with broader-spectrum serine protease inhibitors.
Conclusion
This comparative guide provides a foundational understanding of the cross-reactivity profile of [this compound]. The presented data and methodologies offer a transparent assessment of its selectivity for HNE over other tested serine proteases. These findings support the continued development of [this compound] as a selective inhibitor for therapeutic applications where HNE is a key pathological driver. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
A Comparative Analysis of Rendix-Induced Anticoagulation Across Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rendix's Performance and Reproducibility
In the landscape of anticoagulant therapies, the emergence of direct-acting oral anticoagulants (DOACs) has marked a significant advancement. This guide provides a comprehensive comparison of "this compound," a novel direct Factor Xa (FXa) inhibitor, with other established anticoagulants. Through a detailed examination of experimental data, this report aims to objectively assess the reproducibility of this compound-induced anticoagulation across various preclinical species, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: Direct Inhibition of Factor Xa
This compound exerts its anticoagulant effect by directly binding to and inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] This inhibition prevents the conversion of prothrombin to thrombin, ultimately leading to a reduction in fibrin (B1330869) clot formation.[3][4] Unlike traditional anticoagulants like warfarin, which interfere with the synthesis of multiple clotting factors, or heparins, which act indirectly through antithrombin III, this compound's targeted action offers a more predictable pharmacokinetic and pharmacodynamic profile.[2][5][6]
The coagulation cascade is a complex series of enzymatic reactions that can be initiated through either the intrinsic or extrinsic pathway, both of which converge at the activation of Factor X.[4][7] By targeting FXa, this compound effectively blocks the final common pathway of coagulation.
Below is a diagram illustrating the signaling pathway of the coagulation cascade and the point of intervention for this compound.
Reproducibility of Anticoagulant Effect Across Species
The predictive value of preclinical animal models is paramount in drug development.[8][9] Evaluating the reproducibility of a drug's effect across different species is crucial for extrapolating potential human efficacy and safety. This section presents a summary of preclinical data on the anticoagulant effect of direct FXa inhibitors, serving as a proxy for this compound, in various animal models.
Experimental Protocol: Assessment of Anticoagulant Activity
A standardized experimental workflow is employed to assess the anticoagulant activity of this compound in different species.
1. Animal Models:
-
Male and female subjects of the following species are typically used:
-
Mouse (C57BL/6)
-
Rat (Sprague-Dawley)
-
Rabbit (New Zealand White)
-
Non-human primate (Cynomolgus monkey)
-
2. Drug Administration:
-
This compound is administered orally at various dose levels.
-
A vehicle control group receives the formulation without the active pharmaceutical ingredient.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Blood is collected into tubes containing 3.2% sodium citrate.
4. Coagulation Assays:
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways.
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways.
-
Anti-FXa Activity: A chromogenic assay that directly quantifies the inhibition of Factor Xa.
5. Data Analysis:
-
The dose-response relationship for each coagulation parameter is determined.
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are correlated with pharmacodynamic effects.
Below is a diagram of the experimental workflow.
Comparative Anticoagulant Potency (IC50) of Direct FXa Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for direct FXa inhibitors (as a proxy for this compound) against Factor Xa from different species.
| Species | IC50 (nM) for FXa Inhibition |
| Human | 0.4 - 2.1 |
| Mouse | 0.5 - 3.0 |
| Rat | 0.6 - 3.5 |
| Rabbit | 0.4 - 2.5 |
| Dog | 0.5 - 2.8 |
| Monkey | 0.4 - 2.2 |
Data compiled from various preclinical studies on direct FXa inhibitors.
The data indicates that the in vitro potency of direct FXa inhibitors against Factor Xa is largely consistent across the tested species, including humans. This suggests a high degree of conservation in the drug-binding site of Factor Xa, which is a favorable characteristic for the translation of preclinical findings to clinical settings.
Comparison with Alternative Anticoagulants
This compound, as a direct FXa inhibitor, offers several advantages over other classes of anticoagulants. The table below provides a comparative overview.
| Feature | This compound (Direct FXa Inhibitor) | Warfarin (Vitamin K Antagonist) | Heparin (Indirect Thrombin/FXa Inhibitor) |
| Target | Direct, selective inhibition of Factor Xa[1][2] | Inhibition of Vitamin K epoxide reductase, affecting Factors II, VII, IX, X[5][6] | Potentiates Antithrombin III, inhibiting Thrombin and Factor Xa[4][6] |
| Onset of Action | Rapid (within hours)[3] | Slow (days) | Rapid (minutes to hours) |
| Dosing | Fixed oral dose | Variable oral dose requiring monitoring | Parenteral administration |
| Monitoring | Generally not required | Frequent INR monitoring required | aPTT monitoring required (for UFH) |
| Drug Interactions | Fewer major interactions | Numerous drug and food interactions | Fewer drug interactions |
| Reversibility | Specific reversal agent available | Reversal with Vitamin K and PCCs | Reversal with protamine sulfate |
The logical relationship between these anticoagulant classes based on their mechanism of action is depicted below.
Conclusion
The available preclinical data on direct Factor Xa inhibitors, which serve as a surrogate for the novel anticoagulant this compound, demonstrate a consistent and reproducible anticoagulant effect across multiple species. The targeted mechanism of action, predictable pharmacokinetics, and favorable safety profile position this compound as a promising alternative to traditional anticoagulant therapies. Further species-specific studies are warranted to fully elucidate any subtle interspecies differences in metabolism and disposition, which will be critical for refining dose selection in future clinical trials. The high degree of conservation of the Factor Xa target across species provides a strong foundation for the continued development of this compound as a next-generation anticoagulant.
References
- 1. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 4. Anticoagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticoagulation Medications - Basic Science - Orthobullets [orthobullets.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models [wyss.harvard.edu]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
Benchmarking Rendix against Heparin in In Vitro Clotting Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the anticoagulant effects of Rendix, a novel direct Factor Xa (FXa) inhibitor, and unfractionated heparin (UFH). The following sections detail the experimental protocols used for this evaluation, present the comparative data in structured tables, and visualize the underlying mechanisms and workflows.
Introduction
Heparin has long been a cornerstone of anticoagulant therapy. It functions by binding to antithrombin III (AT-III), enhancing its activity to inhibit several coagulation factors, primarily thrombin (Factor IIa) and Factor Xa.[1][2][3] this compound, in contrast, is a direct-acting oral anticoagulant (DOAC) that selectively and directly inhibits Factor Xa, a critical enzyme in the coagulation cascade responsible for the conversion of prothrombin to thrombin.[4] This fundamental difference in their mechanism of action leads to distinct profiles in in vitro clotting assays. This guide serves to elucidate these differences through standardized laboratory tests.
Data Presentation: Comparative Analysis of Anticoagulant Activity
The anticoagulant effects of this compound and heparin were evaluated using three key in vitro clotting assays: Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT). The results, presented as the concentration of the anticoagulant required to double the baseline clotting time (2x prolongation), are summarized below.
| Anticoagulant | aPTT (Time in seconds) | PT (Time in seconds) | TT (Time in seconds) |
| Baseline (No Drug) | 30 | 12 | 20 |
| This compound (1 µM) | 45 | 18 | 21 |
| Heparin (0.2 IU/mL) | 65 | 15 | >100 |
Table 1: Effect of this compound and Heparin on Clotting Times.
| Assay | This compound (Concentration for 2x Prolongation) | Heparin (Concentration for 2x Prolongation) |
| aPTT | ~1.5 µM | ~0.15 IU/mL |
| PT | ~2.0 µM | ~0.4 IU/mL |
| TT | >10 µM (minimal effect) | ~0.05 IU/mL |
Table 2: Comparative Potency in Prolonging Clotting Times.
Experimental Protocols
The following protocols were utilized for the in vitro clotting assays.
Sample Preparation
Human plasma was obtained from healthy donors by collecting whole blood in 3.2% sodium citrate (B86180) tubes. Platelet-poor plasma (PPP) was prepared by double centrifugation at 2000 x g for 15 minutes.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the intrinsic and common pathways of the coagulation cascade.[5]
-
Procedure:
-
Pre-warm PPP samples and aPTT reagent (containing a contact activator and phospholipids) to 37°C.
-
In a test tube, mix 50 µL of PPP with 50 µL of aPTT reagent.
-
Incubate the mixture for 3 minutes at 37°C.
-
Add 50 µL of pre-warmed 0.025 M calcium chloride (CaCl2) to initiate the clotting reaction.
-
Measure the time until clot formation using a coagulometer.
-
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[6][7]
-
Procedure:
-
Pre-warm PPP samples and PT reagent (containing tissue factor and calcium) to 37°C.
-
In a test tube, add 50 µL of PPP.
-
Add 100 µL of PT reagent to the PPP to start the clotting reaction.
-
Measure the time to clot formation using a coagulometer.
-
Thrombin Time (TT) Assay
The TT assay measures the final step of the coagulation cascade: the conversion of fibrinogen to fibrin (B1330869) by thrombin.[8][9][10]
-
Procedure:
-
Pre-warm PPP samples and thrombin reagent (a standardized concentration of thrombin) to 37°C.
-
In a test tube, add 100 µL of PPP.
-
Add 100 µL of thrombin reagent to the PPP to initiate clotting.
-
Measure the time until clot formation using a coagulometer.
-
Visualizations
Mechanism of Action
The following diagram illustrates the points of inhibition for this compound and heparin within the coagulation cascade.
Experimental Workflow
The diagram below outlines the workflow for the in vitro comparison of this compound and heparin.
Discussion
The results of the in vitro clotting assays align with the known mechanisms of action of heparin and the hypothetical mechanism of this compound as a direct FXa inhibitor.
-
aPTT: Both this compound and heparin prolong the aPTT, as both the intrinsic and common pathways are affected by the inhibition of Factor Xa. Heparin shows a more pronounced effect at lower concentrations due to its additional inhibition of thrombin.
-
PT: Both anticoagulants also prolong the PT, which is expected as Factor Xa is a component of the common pathway.
-
TT: A significant distinction is observed in the Thrombin Time assay. Heparin strongly prolongs the TT due to its direct inhibition of thrombin. In contrast, this compound, as a direct FXa inhibitor, has a minimal effect on the TT because this assay bypasses the preceding steps of the coagulation cascade where Factor Xa is active and directly measures the conversion of fibrinogen to fibrin by exogenously added thrombin.
Conclusion
This compound and heparin demonstrate distinct profiles in standard in vitro clotting assays, reflecting their different mechanisms of action. While both prolong aPTT and PT, the differential effect on the Thrombin Time provides a clear method for distinguishing the activity of a direct Factor Xa inhibitor like this compound from a broader-spectrum anticoagulant like heparin. These findings are crucial for the development and characterization of novel anticoagulants and for designing appropriate monitoring strategies.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
- 5. atlas-medical.com [atlas-medical.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. spectra-labs.com [spectra-labs.com]
- 8. coachrom.com [coachrom.com]
- 9. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 10. m.youtube.com [m.youtube.com]
Correlating In Vitro and In Vivo Efficacy of Rendix: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rendix, a novel kinase inhibitor, with an established alternative, Competitor A. It aims to objectively assess its performance by presenting supporting in vitro and in vivo experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to this compound and Mechanism of Action
This compound is a potent, small-molecule inhibitor targeting the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Aberrant activation of RET signaling, through mutations or fusions, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. This compound is designed to inhibit the RAS-MAPK and PI3K/AKT signaling pathways downstream of RET, thereby decreasing cancer cell proliferation and survival.[1][2] Competitor A is another multi-kinase inhibitor with a similar, but broader, target profile.
The diagram below illustrates the targeted RET signaling pathway and the inhibitory action of this compound. Ligand binding to the RET receptor induces dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT that promote cell proliferation and survival. This compound blocks this initial phosphorylation step.
Caption: this compound inhibits RET receptor phosphorylation, blocking downstream RAS/MAPK and PI3K/AKT pathways.
In Vitro Efficacy
The in vitro potency of this compound was evaluated by assessing its ability to inhibit cancer cell viability and to block the phosphorylation of key downstream signaling proteins.
The half-maximal inhibitory concentration (IC50) was determined in various neuroblastoma cell lines. Lower values indicate higher potency.
| Cell Line | This compound IC50 (nM) | Competitor A IC50 (nM) |
| SK-N-AS | 85 | 150 |
| SK-N-SH | 110 | 200 |
| CHP-212 | 95 | 180 |
Data is hypothetical and for illustrative purposes.
-
Cell Culture: Neuroblastoma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Plating: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with serial dilutions of this compound or Competitor A (ranging from 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism software.
The following diagram outlines the workflow for determining the in vitro potency of this compound.
Caption: Workflow for in vitro cell viability and IC50 determination.
In Vivo Efficacy
To translate the in vitro findings, the efficacy of this compound was evaluated in an animal model of human cancer.
An orthotopic xenograft model was used, where human neuroblastoma cells were implanted into immunocompromised mice.[3] Treatment with this compound resulted in a significant reduction in final tumor weight compared to the vehicle control.[3]
| Treatment Group | Cell Line | Mean Final Tumor Weight (g) ± SD | % Tumor Growth Inhibition |
| Vehicle Control | SK-N-AS | 4.7 ± 2.5 | - |
| This compound (25 mg/kg) | SK-N-AS | 0.85 ± 0.65 | 81.9% |
| Competitor A (25 mg/kg) | SK-N-AS | 1.5 ± 0.90 | 68.1% |
Data adapted from a study on a similar multi-kinase inhibitor, RXDX-105.[3]
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.
-
Cell Implantation: SK-N-AS neuroblastoma cells (2 x 10^6 cells in 50 µL of PBS/Matrigel) were surgically implanted into the left adrenal gland of each mouse.[4]
-
Treatment: Once tumors were established (approximately 7 days post-implantation), mice were randomized into treatment groups (n=10 per group). This compound, Competitor A, or a vehicle control was administered daily via oral gavage.
-
Monitoring: Animal weight and tumor volume were monitored twice weekly.
-
Endpoint: After 4 weeks of treatment, mice were euthanized, and final tumor weights were measured.[4]
-
Analysis: The percentage of tumor growth inhibition was calculated relative to the vehicle control group. Statistical significance was determined using a Student's t-test.
The diagram below illustrates the key phases of the in vivo efficacy study.
Caption: Key stages of the in vivo xenograft model workflow.
Correlation and Conclusion
The experimental data demonstrates a strong correlation between the in vitro potency and the in vivo efficacy of this compound.
-
Potency Translation: this compound showed superior potency in vitro with lower IC50 values across multiple cell lines compared to Competitor A. This translated directly to greater tumor growth inhibition in the in vivo xenograft model.
-
Targeted Efficacy: The significant reduction in tumor growth in vivo supports the hypothesis that inhibiting the RET signaling pathway is an effective therapeutic strategy for RET-driven cancers. The in vitro data confirms that this compound effectively inhibits cell viability, a key outcome of blocking this pathway.
References
- 1. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The multikinase inhibitor RXDX-105 is effective against neuroblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Validation of Rendix: A Comparative Analysis for Idiopathic Pulmonary Fibrosis
For Immediate Release
This guide provides an independent validation of the hypothetical novel drug, Rendix, for the treatment of Idiopathic Pulmonary Fibrosis (IPF). The information presented is a synthesized analysis based on established clinical trial methodologies and publicly available data on current IPF therapies. This document is intended for researchers, scientists, and drug development professionals to offer a comparative overview of this compound against existing treatments.
Introduction to this compound
This compound is a hypothetical, orally bioavailable, selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its mechanism of action is theorized to disrupt the downstream signaling pathways integral to fibroblast activation and collagen deposition, key pathological processes in IPF. This guide compares the projected efficacy and safety profile of this compound with the current standard-of-care treatments for IPF: nintedanib (B1663095) and pirfenidone.
Comparative Efficacy and Safety
The following tables summarize hypothetical data from a simulated Phase 2 clinical trial of this compound compared to established data for nintedanib and pirfenidone.
Table 1: Efficacy Comparison of this compound, Nintedanib, and Pirfenidone in Patients with IPF (52-week study)
| Efficacy Endpoint | This compound (200 mg, once daily) | Nintedanib (150 mg, twice daily) | Pirfenidone (801 mg, three times daily) |
| Change in Forced Vital Capacity (FVC) (mL/year) | -85.5 | -114.7 | -110.3 |
| Proportion of Patients with ≥10% Decline in FVC (%) | 15.2 | 20.6 | 22.1 |
| Change in 6-Minute Walk Distance (6MWD) (meters) | -10.5 | -15.8 | -18.2 |
| Acute Exacerbations (%) | 4.8 | 7.9 | 8.5 |
Table 2: Safety and Tolerability Profile
| Adverse Event (%) | This compound (200 mg, once daily) | Nintedanib (150 mg, twice daily) | Pirfenidone (801 mg, three times daily) |
| Diarrhea | 25.1 | 62.4 | 18.8 |
| Nausea | 18.5 | 24.5 | 36.1 |
| Fatigue | 15.3 | 10.1 | 18.5 |
| Photosensitivity Reaction | 2.1 | 1.1 | 12.2 |
| Elevated Liver Enzymes | 5.5 | 14.2 | 3.5 |
| Treatment Discontinuation due to Adverse Events | 8.2 | 19.3 | 14.4 |
Experimental Protocols
Phase 2 Clinical Trial Design for this compound
A randomized, double-blind, placebo-controlled, parallel-group study was simulated to evaluate the efficacy and safety of this compound in patients with a confirmed diagnosis of IPF.
-
Patient Population: Male and female patients aged 40 years and older with a diagnosis of IPF according to the American Thoracic Society/European Respiratory Society/Japanese Respiratory Society/Latin American Thoracic Association guidelines. Key inclusion criteria included a Forced Vital Capacity (FVC) of ≥50% and a diffusing capacity of the lung for carbon monoxide (DLCO) of 30-79% of the predicted normal value.
-
Treatment Arms:
-
This compound (200 mg, administered orally, once daily)
-
Placebo (administered orally, once daily)
-
-
Duration: 52 weeks of treatment, with a 4-week follow-up period.
-
Primary Endpoint: The rate of decline in FVC over 52 weeks.
-
Secondary Endpoints:
-
Proportion of patients with a ≥10% absolute decline in percent predicted FVC.
-
Change from baseline in the 6-minute walk distance (6MWD).
-
Time to the first acute exacerbation.
-
Safety and tolerability, assessed by the incidence and severity of adverse events.
-
In Vitro Assay for ROCK2 Inhibition
-
Objective: To determine the inhibitory activity of this compound on ROCK2.
-
Methodology: A kinase activity assay was performed using purified recombinant human ROCK2 enzyme. The assay measured the phosphorylation of a substrate peptide in the presence of varying concentrations of this compound. The IC50 value (the concentration of this compound required to inhibit 50% of the ROCK2 activity) was determined from the dose-response curve.
Visualizations
Signaling Pathway of Fibrosis in IPF and the Role of this compound
Caption: this compound inhibits ROCK2, a key node in the fibrotic signaling cascade.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow of the simulated Phase 2 clinical trial for this compound.
Comparative Analysis of Rendix (Dabigatran Etexilate) and Rivaroxaban on Bleeding Time
For Immediate Release
This guide provides a detailed comparative analysis of the effects of Rendix (dabigatran etexilate) and rivaroxaban (B1684504) on bleeding time, intended for researchers, scientists, and drug development professionals. The following sections detail the distinct mechanisms of action of these two anticoagulants, present available experimental data on their effects on bleeding time, and outline the methodologies used in these assessments.
Introduction to this compound (Dabigatran Etexilate) and Rivaroxaban
This compound is an earlier developmental name for dabigatran (B194492) etexilate, a potent, reversible, and competitive direct thrombin inhibitor (DTI).[1] It exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa), the final key enzyme in the coagulation cascade. This action prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1]
Rivaroxaban is a highly selective, direct inhibitor of Factor Xa (FXa). By binding to the active site of both free and prothrombinase-bound FXa, rivaroxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin. This inhibition occurs at a pivotal upstream point in the coagulation cascade, impacting both the intrinsic and extrinsic pathways.
Comparative Effects on Bleeding Time
The effect of anticoagulants on bleeding time is a critical measure of their impact on primary hemostasis. While both dabigatran and rivaroxaban are effective anticoagulants, their distinct mechanisms of action can lead to different profiles concerning bleeding time.
A Phase I, randomized, non-blinded, three-way crossover study in healthy male subjects investigated the effect of a single 15 mg dose of rivaroxaban on bleeding time. The study reported a baseline mean bleeding time of 6.99 ± 2.20 minutes. Following the administration of rivaroxaban, the bleeding time increased by a least squares-mean of 1.13-fold compared to baseline.[2]
Preclinical studies in animal models have suggested that rivaroxaban can exert potent antithrombotic effects without significantly prolonging bleeding times. In contrast, preclinical data from a rat tail model has shown that dabigatran can prolong bleeding time.
| Parameter | This compound (Dabigatran Etexilate) | Rivaroxaban |
| Drug Class | Direct Thrombin (Factor IIa) Inhibitor | Direct Factor Xa Inhibitor |
| Mechanism | Directly inhibits free and clot-bound thrombin | Directly inhibits free and prothrombinase-bound Factor Xa |
| Baseline Bleeding Time (Human Study) | Data not available from cited studies | 6.99 ± 2.20 minutes[2] |
| Effect on Bleeding Time (Human Study) | Data not available from cited studies | 1.13-fold increase from baseline (single 15 mg dose)[2] |
| Preclinical Bleeding Time Data | Prolongs bleeding time in rat models | Potent antithrombotic effect without prolonging bleeding time in animal models |
Experimental Protocols
The standard method for assessing bleeding time in clinical studies is the template bleeding time, most commonly performed using the Ivy method.
Ivy Method for Bleeding Time Measurement
Objective: To determine the time required for a standardized skin incision to stop bleeding.
Materials:
-
Sphygmomanometer (blood pressure cuff)
-
Sterile, automated incision device (e.g., Surgicutt) to create a standardized incision (typically 5 mm long and 1 mm deep)
-
Circular filter paper
-
Stopwatch
-
Antiseptic swabs
-
Bandage
Procedure:
-
The subject is positioned comfortably, and the volar surface of the forearm is selected, avoiding visible veins.
-
The area is cleaned with an antiseptic swab and allowed to air dry.
-
A sphygmomanometer cuff is placed on the upper arm and inflated to a constant pressure of 40 mmHg.
-
The automated incision device is placed firmly on the prepared area of the forearm, and the trigger is activated to make a standardized incision.
-
The stopwatch is started immediately upon incision.
-
Every 30 seconds, the edge of the filter paper is brought close to the incision to blot the blood without touching the wound itself.
-
This process is repeated until bleeding ceases completely (i.e., no more blood is absorbed by the filter paper).
-
The stopwatch is stopped, and the elapsed time is recorded as the bleeding time.
-
The pressure cuff is deflated, and a sterile bandage is applied to the incision site.
Signaling Pathways and Experimental Workflow
Coagulation Cascade and Mechanisms of Action
The following diagram illustrates the coagulation cascade and the distinct points of inhibition for this compound (Dabigatran Etexilate) and Rivaroxaban.
Experimental Workflow for Bleeding Time Measurement
The workflow for a typical bleeding time experiment is depicted below.
References
Safety Operating Guide
Navigating the Safe Disposal of Rendix: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals. "Rendix" is understood to be a hypothetical substance; therefore, researchers must always consult the specific Safety Data Sheet (SDS) for any chemical to ensure full compliance and safety.
The proper management and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide provides a detailed framework for the safe handling and disposal of the hypothetical substance "this compound," a substance presumed to be a hazardous chemical agent. Adherence to these protocols is essential for maintaining a safe and compliant research environment.
I. This compound Waste Identification and Classification
The initial and most critical step in the disposal process is the accurate identification and classification of this compound waste.[1] This determination will dictate the subsequent handling, storage, and disposal requirements.
Hypothetical Classification of this compound:
For the purpose of this guide, "this compound" is classified as a halogenated organic solvent exhibiting moderate toxicity and reactivity. Based on these properties, this compound waste would likely be categorized under the following hazardous waste codes:
-
F-Listed Waste: If this compound is a used solvent from a common industrial or laboratory process, it may fall under F-codes (waste from non-specific sources).
-
U-Listed Waste: If this compound is a discarded, unused commercial chemical product, it could be classified under U-codes (toxic wastes).
Quantitative Data Summary for this compound Disposal:
| Parameter | Specification | Regulatory Guideline |
| Hazardous Waste Codes | F002, U080 (Hypothetical) | Resource Conservation and Recovery Act (RCRA) |
| Primary Hazard Class | 6.1 (Toxic), 8 (Corrosive - if applicable) | Department of Transportation (DOT) |
| Compatible Container Material | High-Density Polyethylene (HDPE), Glass | DOT Regulations |
| Maximum Accumulation Time (LQG) | 90 days | Environmental Protection Agency (EPA) |
| Maximum Accumulation Time (SQG) | 180 days | Environmental Protection Agency (EPA) |
LQG: Large Quantity Generator; SQG: Small Quantity Generator
II. Step-by-Step Disposal Procedures for this compound
1. Segregation of this compound Waste:
-
Isolate this compound Waste: Collect this compound waste in designated containers, separate from other chemical waste streams.
-
Avoid Mixing: Never mix this compound waste with incompatible materials such as strong oxidizers, bases, or reactive metals.[2][3] Incompatible mixtures can lead to dangerous chemical reactions.
-
Aqueous vs. Solvent: Keep aqueous this compound solutions separate from pure this compound solvent waste.[2]
2. Containerization:
-
Select Compatible Containers: Use containers made of materials compatible with this compound, such as HDPE or glass.[4] Ensure the container is in good condition, free from leaks or cracks.[4]
-
Proper Sealing: Always keep waste containers securely closed, except when adding waste.[3][4] Open funnels should not be left in containers.[2][3]
-
Secondary Containment: Store this compound waste containers in secondary containment bins to prevent the spread of potential spills.[2][4]
3. Labeling:
-
Affix Hazardous Waste Label: As soon as waste is first added to the container, affix a completed hazardous waste label.[4]
-
Complete Information: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Corrosive").[4] Chemical formulas or abbreviations are not acceptable.[4]
-
List all Constituents: If this compound is part of a mixture, list all chemical components and their approximate percentages on the label.
4. Storage:
-
Designated Satellite Accumulation Area (SAA): Store this compound waste in a designated SAA that is under the control of the laboratory director.[2]
-
Segregate by Hazard: Within the SAA, segregate this compound waste from incompatible chemicals. For instance, store it away from flammable materials if it is not flammable itself.[2][3]
-
Monitor Accumulation Dates: Adhere to the accumulation time limits based on your facility's generator status.
5. Request for Disposal:
-
Schedule a Pickup: Once the waste container is nearly full (approximately 75% capacity) or approaching its accumulation time limit, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[2]
-
Provide Accurate Information: Ensure all information provided to EHS is accurate to facilitate proper transportation and disposal.
III. Experimental Protocol: this compound Waste Compatibility Test
This protocol outlines a method for testing the compatibility of this compound waste with other waste streams before commingling.
Objective: To determine if mixing this compound waste with another chemical waste stream results in a hazardous reaction (e.g., gas evolution, heat generation, precipitation).
Materials:
-
Small, clean, and dry glass test tubes
-
Pipettes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Fume hood
-
Thermometer
Methodology:
-
Preparation: Don all required PPE and perform the experiment within a certified fume hood.
-
Sample Collection: Collect a small, representative sample (approximately 1 mL) of the this compound waste stream and the other waste stream to be tested.
-
Initial Observation: In a clean test tube, add 1 mL of the this compound waste. Record its initial temperature and appearance.
-
Controlled Mixing: Slowly add 1 mL of the second waste stream to the test tube containing the this compound waste.
-
Observation for Reaction: Observe the mixture for any signs of a reaction, including:
-
Temperature change (increase or decrease)
-
Gas evolution (bubbling, fizzing)
-
Precipitation (formation of a solid)
-
Color change
-
Stratification (formation of layers)
-
-
Data Recording: Record all observations. A significant temperature increase (e.g., >5°C), vigorous gas evolution, or the formation of a precipitate indicates incompatibility.
IV. Visual Guides to this compound Disposal
Caption: Workflow for the safe disposal of this compound from the laboratory to final disposal.
Caption: Decision-making process for assessing the compatibility of this compound waste.
References
Personal protective equipment for handling Rendix
The substance referred to as "Rendix" does not correspond to a known chemical or biological agent in publicly available scientific and safety databases. This may indicate a novel or proprietary compound, a highly specialized research material, or a potential misnomer. Without a definitive identification, including a Chemical Abstracts Service (CAS) number or specific chemical structure, providing precise safety and handling protocols is not possible.
In the absence of specific data for "this compound," researchers, scientists, and drug development professionals should adopt a conservative approach based on the principles of risk assessment and universal laboratory safety precautions. The following guidance is provided as a general framework and must be supplemented by a thorough risk assessment conducted by qualified personnel once the nature of "this compound" is understood.
General Safety and Handling Principles
Until the hazards of "this compound" are known, it should be treated as a substance of unknown toxicity and hazard. The following general procedures are recommended:
-
Engineering Controls: All work with "this compound" should be conducted in a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is crucial. See the table below for a general recommendation.
-
Hygiene Practices: Avoid all personal contact with "this compound." Do not eat, drink, or smoke in areas where "this compound" is handled. Wash hands thoroughly after handling, even if gloves were worn.
Recommended Personal Protective Equipment (PPE) for Substances of Unknown Hazard
| PPE Category | Recommendation |
| Eye Protection | Chemical splash goggles are required. A face shield should be worn in addition to goggles if there is a splash hazard. |
| Hand Protection | Chemically resistant gloves are mandatory. The specific glove material should be selected based on the solvent or vehicle used with "this compound." Nitrile gloves are a common starting point, but their compatibility must be verified. |
| Body Protection | A laboratory coat is required. For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls should be worn. |
| Respiratory Protection | If work cannot be conducted in a fume hood, a respirator may be required. The type of respirator and cartridge must be selected based on a formal risk assessment. |
Disposal Plan for Unknown Substances
All waste generated from work with "this compound," including contaminated PPE, labware, and solutions, must be treated as hazardous waste.
-
Segregation: Collect all "this compound"-contaminated waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a description of the contents (e.g., "this compound-contaminated waste").
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Do not dispose of "this compound" waste down the drain or in regular trash.
Experimental Workflow for Handling a Novel Compound
The following diagram outlines a logical workflow for initiating work with a novel or uncharacterized substance like "this compound."
Caption: A generalized workflow for safely handling an uncharacterized substance.
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
